Crotoniazide
Description
Properties
CAS No. |
7007-96-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6+ |
InChI Key |
YLWYNCPRXFCNLQ-WYIUXTECSA-N |
Isomeric SMILES |
C/C=C/C=N/NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC=CC=NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of Crotoniazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotoniazide, a hydrazone derivative of the frontline antitubercular agent isoniazid, represents a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (N'-(2-butenylidene)isonicotinohydrazide). Detailed experimental protocols for its synthesis via the condensation of isonicotinic acid hydrazide and crotonaldehyde are presented. The guide further outlines the key analytical techniques for its characterization, including an aggregation of its known physical properties and expected spectral data based on closely related analogues. Additionally, a putative mechanism of action, drawing from the established pathways of isonicotinoyl hydrazones, is visualized to provide context for its potential biological activity. This document serves as a foundational resource for researchers engaged in the development of novel hydrazone-based therapeutic agents.
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and crotonaldehyde. This reaction forms a Schiff base, resulting in the desired N'-(2-butenylidene)isonicotinohydrazide.
Experimental Protocol
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Crotonaldehyde
-
Methanol
-
Diethyl ether
Procedure:
-
Suspend 22 g of isonicotinic acid hydrazide in 50 ml of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add 13.2 ml of crotonaldehyde dropwise at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Following the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with diethyl ether.
-
Filter the solid product and dry it to obtain this compound.
Synthesis Workflow
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| Melting Point | 144-145 °C | |
| Appearance | Solid |
Crystallographic Data
A crystallographic study of N′-(But-2-enylidene)isonicotinohydrazide has been reported, providing the following crystal data.[1]
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.5779 (8) |
| b (Å) | 12.6191 (11) |
| c (Å) | 9.2095 (8) |
| β (°) | 113.511 (1) |
| Volume (ų) | 1020.70 (15) |
| Z | 4 |
Spectroscopic Data (Expected)
2.3.1. Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H (stretch) | 3200 - 3300 |
| C-H (aromatic) | ~3050 |
| C-H (aliphatic) | 2900 - 3000 |
| C=O (amide I) | 1650 - 1680 |
| C=N (imine) | 1600 - 1640 |
| C=C (aromatic) | 1550 - 1600 |
| N-N (stretch) | 1100 - 1200 |
2.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Pyridine) | 8.5 - 8.8 / 7.7 - 7.9 | Doublet |
| NH (Amide) | 11.0 - 12.0 | Singlet |
| N=CH | 8.0 - 8.3 | Triplet |
| CH=CH | 6.0 - 6.5 | Multiplet |
| CH₃ | 1.8 - 2.1 | Doublet |
2.3.3. Mass Spectrometry (MS)
| m/z Value | Interpretation |
| [M]+ | Molecular ion peak |
| [M - 15]+ | Loss of a methyl radical (•CH₃) |
| [M - 43]+ | Loss of the crotonyl group (•C₃H₅) |
| 106 | Fragment corresponding to the isonicotinoyl cation |
| 78 | Fragment corresponding to the pyridine ring |
Putative Mechanism of Action
Isoniazid, the precursor to this compound, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is hypothesized that this compound and other isonicotinoyl hydrazones may exert their antimicrobial effect through a similar pathway, primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA).
Signaling Pathway
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward synthetic protocol and the outlined analytical methods offer a solid foundation for researchers exploring this and related isonicotinoyl hydrazones. While further experimental work is required to fully elucidate the specific spectral properties and confirm the precise mechanism of action of this compound, the information presented herein serves as a valuable starting point for its investigation as a potential therapeutic agent. The provided visualizations of the synthesis workflow and the putative signaling pathway offer a clear and concise summary of the key processes involved.
References
The Advent of Crotoniazide: An In-depth Look at its Early Discovery and Development
For researchers, scientists, and drug development professionals, understanding the historical context of drug discovery can provide valuable insights into contemporary pharmaceutical development. Crotoniazide, a derivative of the cornerstone anti-tuberculosis drug isoniazid, emerged from the intensive research efforts of the mid-20th century aimed at combating the global tuberculosis epidemic. This technical guide delves into the early discovery, synthesis, and preclinical development of this compound, offering a structured overview of the foundational science that introduced this compound to the medical world.
Discovery and Synthesis
Following the discovery of isoniazid's potent anti-tuberculosis activity in the early 1950s, a significant research focus was placed on the synthesis and evaluation of its derivatives. The primary goal was to identify compounds with improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. This compound, chemically known as N'-(2-butenylidene)isonicotinic hydrazide or crotonaldehyde isonicotinoyl hydrazone, was synthesized through the condensation reaction of isoniazid and crotonaldehyde.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Isonicotinic acid hydrazide (isoniazid) would be dissolved in a suitable solvent, such as ethanol.
-
Addition of Aldehyde: Crotonaldehyde would be added to the isoniazid solution, often in equimolar amounts.
-
Catalysis (Optional): A catalytic amount of acid, such as glacial acetic acid, could be added to facilitate the condensation reaction.
-
Reaction: The mixture would be refluxed or stirred at an elevated temperature for a specific period to allow for the formation of the hydrazone.
-
Isolation and Purification: Upon cooling, the resulting this compound product would precipitate out of the solution. The solid would then be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and purified by recrystallization to obtain a pure crystalline product.
The workflow for this synthesis is illustrated in the diagram below.
Preclinical Evaluation: In Vitro and In Vivo Studies
The initial evaluation of this compound, like other isoniazid derivatives, would have focused on its in vitro activity against Mycobacterium tuberculosis and its efficacy and toxicity in animal models.
In Vitro Antitubercular Activity
Early in vitro studies were crucial for determining the direct antibacterial effect of new compounds. The primary method for assessing antitubercular activity during this period was the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized strain of Mycobacterium tuberculosis, such as H37Rv, would have been used. The general protocol would have been as follows:
-
Media Preparation: A suitable liquid or solid culture medium (e.g., Löwenstein-Jensen or a synthetic liquid medium like Youmans' medium) would be prepared.
-
Serial Dilution: this compound would be serially diluted in the culture medium to create a range of concentrations.
-
Inoculation: Each concentration of the drug-containing medium, along with a drug-free control, would be inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The cultures would be incubated at 37°C for several weeks.
-
Observation: The MIC would be determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycobacteria.
In Vivo Efficacy and Toxicology in Animal Models
Following promising in vitro results, the next step would have been to evaluate the efficacy and safety of this compound in animal models of tuberculosis, most commonly mice or guinea pigs.
Experimental Protocol: Murine Model of Tuberculosis
-
Infection: Mice would be infected with a virulent strain of M. tuberculosis via an intravenous or aerosol route to establish a systemic or pulmonary infection, respectively.
-
Treatment: After a predetermined period to allow the infection to establish, a group of infected mice would be treated with this compound, typically administered orally or via injection. A control group of infected mice would receive a placebo or no treatment.
-
Monitoring: The health of the animals, including weight changes and survival rates, would be monitored throughout the study.
-
Efficacy Assessment: At the end of the treatment period, the animals would be euthanized, and the bacterial load in their lungs and spleens would be determined by plating homogenized tissue on a suitable culture medium and counting the colony-forming units (CFUs). The reduction in CFU in the treated group compared to the control group would indicate the in vivo efficacy of the drug.
-
Toxicology: Basic toxicological assessments would also have been conducted, observing the animals for any adverse effects and potentially performing histopathological examination of major organs to identify any drug-induced toxicity.
The logical flow of preclinical evaluation is depicted in the following diagram.
Mechanism of Action
As a hydrazone derivative of isoniazid, the presumed mechanism of action of this compound was linked to that of its parent compound. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It was hypothesized that this compound acts in a similar manner, potentially being hydrolyzed in vivo to release isoniazid, or acting as a prodrug itself that requires activation.
The signaling pathway for isoniazid's mechanism of action, which would have been the theoretical basis for understanding this compound's activity, is shown below.
Conclusion
The early discovery and development of this compound represent a classic example of the drug discovery paradigm of the mid-20th century, focusing on the chemical modification of a known active compound to explore new therapeutic possibilities. While detailed quantitative data from this early period is scarce in contemporary scientific literature, the established methodologies for synthesis and preclinical evaluation provide a clear picture of the scientific journey of this isoniazid derivative. This historical perspective underscores the foundational principles of medicinal chemistry and pharmacology that continue to drive the development of new anti-infective agents today.
Crotoniazide Derivatives: A Technical Guide to Their Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotoniazide, a derivative of the frontline anti-tubercular drug isoniazid, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into this compound derivatives. The core structure, featuring a pyridine ring and a hydrazide linkage modified with a crotonoyl group, offers a versatile platform for chemical modification to enhance potency and broaden the spectrum of activity against various pathogens. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs based on the this compound framework.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly Schiff bases, is a straightforward and efficient process. The primary method involves the condensation reaction between a hydrazide and an aldehyde or ketone.
General Experimental Protocol: Synthesis of this compound Schiff Bases
This protocol outlines the synthesis of N'-substituted-crotonohydrazide derivatives.
Materials:
-
Crotonohydrazide
-
Substituted aromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution: Dissolve an equimolar amount of crotonohydrazide in absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture under reflux for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Biological Activity of this compound Derivatives
This compound derivatives have demonstrated a wide range of biological activities, with the most significant being their potential as anti-tubercular agents. The structural modifications on the this compound scaffold have a profound impact on their biological profile.
Antitubercular Activity
The primary mechanism of action of isoniazid, and presumably its analogue this compound, involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation leads to the formation of a nicotinoyl-NAD adduct that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] It is hypothesized that this compound derivatives exert their antitubercular effect through a similar pathway.
The table below summarizes the antitubercular activity of various hydrazide derivatives, providing an insight into the potential efficacy of this compound analogues.
| Compound Type | Substituent | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinoyl Hydrazone | 2-nitro | M. tuberculosis H37Rv | 6.25 | [3] |
| Isonicotinoyl Hydrazone | 4-hydroxy | M. tuberculosis H37Rv | 6.25 | [3] |
| Isonicotinoyl Hydrazone | 3,4,5-trimethoxy | M. tuberculosis H37Rv | 6.25 | [3] |
| N-acylhydrazone | Furyl ring and NO₂ group | M. tuberculosis H37Rv | 2.5 | [4] |
| N'-[(E)-(substituted-phenyl)methylidene]isonicotinohydrazide | Various hydroxy, methoxy, and ethoxy groups | M. tuberculosis | 0.31-1.25 | [2] |
| Thiazolyl Pyrazole Schiff Base | Electron-donating groups on phenyl ring | M. tuberculosis | 12.95-26.01 (x 10⁻³ µM/mL) | [1] |
Structure-Activity Relationship (SAR)
The biological activity of hydrazone derivatives is significantly influenced by the nature of the substituents on the aromatic ring. Studies on various isoniazid and other hydrazide derivatives have provided valuable insights into their structure-activity relationships[4][5]:
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring has been shown to increase antitubercular activity in some series of compounds.[2] Conversely, in other series, electron-withdrawing groups at specific positions also enhance activity.
-
Lipophilicity: While increasing lipophilicity can enhance cell wall penetration, studies have shown that it is not the sole determinant of antitubercular activity for hydrazide derivatives.[6][7]
-
Steric Factors: The size and position of substituents can influence the binding of the molecule to its target enzyme.
Mechanism of Action: A Visual Representation
The proposed mechanism of action for this compound derivatives, based on the well-established mechanism of isoniazid, is the inhibition of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: A typical experimental workflow for developing this compound derivatives.
Conclusion and Future Directions
This compound derivatives hold significant promise as a source of new anti-tubercular and antimicrobial agents. The ease of their synthesis and the tunability of their biological activity through chemical modification make them an attractive area for further research. Future efforts should focus on:
-
Synthesis of a broader library of derivatives: Exploring a wider range of substituents on the aromatic ring and modifications of the crotonoyl moiety will be crucial to fully elucidate the SAR.
-
In-depth mechanistic studies: While the inhibition of InhA is the presumed mechanism, further studies are needed to confirm this for this compound derivatives and to investigate potential secondary targets.
-
Evaluation against drug-resistant strains: Testing new derivatives against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis is essential to assess their clinical potential.
-
In vivo efficacy and pharmacokinetic studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
This technical guide provides a foundational understanding of this compound derivatives and is intended to catalyze further research and development in this important area of medicinal chemistry.
References
- 1. Synthesis, in-vitro antimicrobial and antitubercular screening of Schiff bases of 3-amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of quantitative structure-activity relationships to the modeling of antitubercular compounds. 1. The hydrazide family - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotoniazide: A Technical Guide for Researchers
CAS Number: 7007-96-7
This technical guide provides an in-depth overview of Crotoniazide, a derivative of isonicotinic acid hydrazide. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological activities of this compound.
Chemical Properties
This compound, with the systematic name (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, is a small molecule with potential therapeutic applications. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7007-96-7 | [1] |
| Molecular Formula | C10H11N3O | [1] |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [2][3][4] |
Synthesis
The synthesis of this compound, like other isonicotinohydrazide derivatives, is typically achieved through a condensation reaction.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Crotonaldehyde
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve isonicotinic acid hydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add a stoichiometric equivalent of crotonaldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then typically refluxed for a period of time, which can range from a few hours to overnight, depending on the specific conditions.
-
Progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid product, this compound, is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the pure compound.
-
The purified this compound should be dried under vacuum to remove any residual solvent.
-
Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Caption: General workflow for the synthesis of this compound.
Biological Activity
This compound is a member of the isonicotinic acid hydrazide class of compounds, which is known for its antimicrobial properties. The primary therapeutic targets for this class of compounds are Mycobacterium tuberculosis and the Human Immunodeficiency Virus (HIV).
Antitubercular Activity
Mechanism of Action: The presumed mechanism of action of this compound against M. tuberculosis is similar to that of isoniazid, a cornerstone drug in tuberculosis treatment. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.
Caption: Postulated mechanism of antitubercular action of this compound.
Anti-HIV Activity
Some hydrazone derivatives have shown promising activity against HIV.[10][11][12][13] this compound has been reported to have anti-HIV potential with a 50% effective concentration (EC50) value of 11 µg/mL.[14] The mechanism of action for anti-HIV activity of hydrazone derivatives can vary, with some compounds targeting the HIV-1 capsid protein.[10]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Determination of Minimum Inhibitory Concentration (MIC): A standard method for determining the MIC of a compound against M. tuberculosis is the microplate Alamar Blue assay (MABA).
-
Preparation of Inoculum: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a McFarland standard, followed by appropriate dilution.
-
Drug Dilution: A serial dilution of this compound is prepared in microtiter plates.
-
Inoculation: The bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are also included.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading of Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Determination of Anti-HIV Activity (EC50): The anti-HIV activity can be assessed using a cell-based assay that measures the inhibition of viral replication.
-
Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured.
-
Drug Preparation: Serial dilutions of this compound are prepared.
-
Infection and Treatment: The cells are infected with a known amount of HIV-1. The infected cells are then treated with the different concentrations of this compound.
-
Incubation: The treated, infected cells are incubated for a period that allows for viral replication (e.g., 5 days).
-
Measurement of Viral Replication: The extent of viral replication can be measured by various methods, such as quantifying the p24 antigen in the cell culture supernatant using an ELISA kit.
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct modulation of host cell signaling pathways by this compound. The primary mechanism of its potential therapeutic effect, particularly against tuberculosis, is believed to be the direct inhibition of a crucial bacterial enzyme. Further research is needed to investigate any potential interactions with host signaling pathways that might contribute to its overall activity or potential side effects.
Conclusion
This compound is a synthetic compound with potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis and HIV. Its synthesis is straightforward, and its mechanism of action against tuberculosis is likely analogous to that of isoniazid. This guide provides a foundational understanding for researchers interested in further exploring the therapeutic potential of this compound. Future studies should focus on determining its precise physicochemical properties, optimizing its synthesis, and conducting comprehensive in vitro and in vivo evaluations to establish its efficacy and safety profile. Investigations into its potential interactions with host signaling pathways would also be a valuable area of research.
References
- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antiviral activities of novel acylhydrazone derivatives targeting HIV-1 capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones [mdpi.com]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 7007-96-7 [amp.chemicalbook.com]
A Technical Guide to the Stability and Degradation Pathways of Crotoniazide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Crotoniazide
This compound, with the chemical name (E,E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, is a derivative of the well-known antitubercular drug, isoniazid.[1][2] Its chemical structure consists of an isoniazid core linked to a crotonaldehyde moiety via a hydrazone bond. Understanding the stability and degradation profile of this compound is crucial for the development of safe, effective, and stable pharmaceutical formulations.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, and helping to elucidate potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and determining storage conditions and shelf-life.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound and the established degradation pathways of its parent compound, isoniazid, the following degradation routes can be anticipated under various stress conditions.[3][4][5] The primary sites of degradation are likely to be the hydrazone linkage and the pyridine ring.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for drugs containing labile functional groups such as esters, amides, and hydrazones. This compound's hydrazone bond is susceptible to cleavage under both acidic and basic conditions.
-
Acidic Hydrolysis: In the presence of acid, the hydrazone linkage is expected to hydrolyze, yielding isoniazid and crotonaldehyde. Isoniazid itself can further degrade under acidic conditions to isonicotinic acid and hydrazine.
-
Basic Hydrolysis: Under alkaline conditions, a similar cleavage of the hydrazone bond is anticipated, again forming isoniazid and crotonaldehyde. Isoniazid is also known to degrade in basic media to isonicotinic acid.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. For this compound, the pyridine ring and the hydrazone moiety are potential sites of oxidation. The nitrogen atom in the pyridine ring could be oxidized to an N-oxide.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. Isoniazid is known to be sensitive to light, which can lead to the formation of colored degradants.[3] A potential photolytic degradation pathway for this compound could involve the formation of isonicotinic acid and other complex products.
The proposed degradation pathways are illustrated in the following diagram:
Quantitative Data from Forced Degradation Studies of Isoniazid
The following table summarizes typical conditions used in forced degradation studies of isoniazid, which can serve as a starting point for designing stability studies for this compound. The extent of degradation is generally targeted to be between 10-30% to ensure the formation of primary degradation products without excessive secondary degradation.[6]
| Stress Condition | Stress Agent and Concentration | Temperature | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours | Isonicotinic acid, Hydrazine |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 1 - 12 hours | Isonicotinic acid |
| Neutral Hydrolysis | Water | 60°C - 80°C | 24 - 72 hours | Minimal degradation expected |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature - 60°C | 1 - 24 hours | Isoniazid N-oxide, other oxidized products |
| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours | Minimal degradation expected in solid state |
| Photolytic | UV light (254 nm), Sunlight | Ambient | 24 - 72 hours | Isonicotinic acid, colored degradants |
Experimental Protocols for Forced Degradation Studies
A general workflow for conducting a forced degradation study of a drug substance like this compound is outlined below. The primary analytical technique for separating and quantifying the drug and its degradation products is typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[7]
Sample Preparation for Stress Studies
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of acid (e.g., 1 M HCl), base (e.g., 1 M NaOH), or water (for neutral hydrolysis). Heat the solutions in a water bath at a specified temperature (e.g., 80°C) for a defined period.
-
Oxidation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 30%) and keep it at room temperature or heat as required.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven.
-
Photolytic Degradation: Expose the drug solution or solid powder to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Neutralization and Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic hydrolytic samples. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.
Analytical Methodology
A stability-indicating HPLC method needs to be developed and validated. A typical method would involve:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent drug and the degradation products have adequate absorbance.
-
LC-MS: For identification of degradation products, the developed HPLC method can be coupled to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.
Conclusion
While specific stability data for this compound is not currently available, a comprehensive understanding of its potential degradation can be inferred from the well-documented behavior of its parent compound, isoniazid. The primary degradation pathways are anticipated to be hydrolysis of the hydrazone linkage and potential oxidation of the pyridine ring. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to initiate and conduct thorough stability and forced degradation studies on this compound. Such studies are indispensable for ensuring the quality, safety, and efficacy of any new pharmaceutical product.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [drugfuture.com]
- 3. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Degradation of isoniazid by anodic oxidation and subcritical water oxidation methods: Application of Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. GSRS [gsrs.ncats.nih.gov]
Preclinical Toxicology Profile of Crotoniazide: An In-Depth Technical Guide
Disclaimer: This document summarizes the preclinical toxicology of isoniazid and crotonaldehyde, the constituent components of Crotoniazide. Due to a lack of available preclinical safety data for this compound itself, this guide provides an inferred toxicological profile based on the known effects of its parent compounds. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.
Introduction
This technical guide provides a detailed summary of the known preclinical toxicities of isoniazid and crotonaldehyde, covering acute, subchronic, and chronic effects, as well as their genotoxic, carcinogenic, and reproductive and developmental toxicities. Experimental protocols for key studies are detailed, and quantitative data are presented in a structured format.
Toxicological Profile of Isoniazid
Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its use is associated with notable toxicities, primarily hepatotoxicity and neurotoxicity.
Acute Toxicity
Isoniazid exhibits moderate acute toxicity. The primary target organs in acute overdose are the central nervous system (CNS) and the liver.[1] Seizures are a hallmark of acute isoniazid poisoning.[1][2][3]
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 176 | [4] |
| Rat | Oral | 206 | [5] |
| Human (estimated) | Oral | >20 (convulsions) | [3] |
| Human (estimated) | Oral | 80-150 (severe CNS) | [3][4] |
| Human (estimated) | Oral | >15,000 (usually fatal) | [1] |
Table 1: Acute Toxicity of Isoniazid
Subchronic and Chronic Toxicity
The liver is the primary target organ for repeated-dose toxicity of isoniazid.[6] Chronic administration can lead to dose-dependent hepatotoxicity, ranging from asymptomatic elevation of liver transaminases to severe liver injury.[6]
Hepatotoxicity
Isoniazid-induced liver injury is a significant clinical concern. The proposed mechanism involves the metabolic activation of isoniazid to reactive metabolites, including hydrazine, which can cause cellular damage through oxidative stress and covalent binding to cellular macromolecules.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. litfl.com [litfl.com]
- 3. Isoniazid Toxicity Clinical Presentation: History, Physical Examination [emedicine.medscape.com]
- 4. A High Dose of Isoniazid Disturbs Endobiotic Homeostasis in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies of Crotoniazide
Introduction
Crotoniazide is a hydrazone derivative of isoniazid, developed with the aim of improving the therapeutic index of the parent drug. As with any novel anti-tubercular agent, preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. These studies are essential for establishing pharmacokinetic profiles, determining efficacy, and assessing safety before advancing to clinical trials. This document provides a summary of typical dosages and detailed protocols for in vivo studies based on the extensive data available for isoniazid, which can be adapted for the investigation of this compound.
Quantitative Data Summary
The following table summarizes representative in vivo dosages for isoniazid in commonly used animal models of tuberculosis. This data can serve as a guide for designing initial dose-ranging studies for this compound.
| Drug | Animal Model | Strain | Route of Administration | Dosage Range | Dosing Regimen | Study Focus | Reference |
| Isoniazid | Mouse | C57BL/6 | Oral gavage | 25 mg/kg | Daily for 2 days | Short-course efficacy | [1] |
| Isoniazid | Mouse | BALB/c | Oral gavage | 12.5, 25, 50 mg/kg | Daily, 5 days/week for 4 weeks | Monotherapy efficacy | [1] |
| Isoniazid | Mouse | BALB/c, Nude | Oral gavage | 10 mg/kg | 5 or 7 days/week for up to 12 months | Combination therapy | [2] |
| Isoniazid | Rat | Wistar | Oral gavage | 3, 10, 30 mg/kg | Daily for 4 weeks | Dose-response and PK/PD | [3][4] |
| Isoniazid | Rat | - | Oral gavage | 10, 30, 90 mg/kg | Daily for 2 weeks | Dose-response | [5] |
| Isoniazid | Human (for reference) | - | Oral | 5-15 mg/kg | Daily | Pharmacokinetics | [6][7] |
Experimental Protocols
Murine Model of Tuberculosis for Efficacy Studies
This protocol describes a common method for establishing a chronic tuberculosis infection in mice to evaluate the efficacy of antimicrobial agents.
Materials:
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Aerosol exposure chamber
-
Middlebrook 7H9 broth with supplements
-
Middlebrook 7H11 agar with supplements
-
Test compound (this compound)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment
Procedure:
-
Infection:
-
Culture M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.
-
Dilute the bacterial suspension to a concentration that will deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse via aerosol infection.
-
Expose mice to the aerosolized bacteria in a calibrated exposure chamber.
-
Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on Middlebrook 7H11 agar.
-
-
Treatment:
-
Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.
-
Randomize mice into treatment and control groups.
-
Prepare fresh formulations of the test compound (this compound) and vehicle control.
-
Administer the designated dose of the test compound or vehicle to the respective groups via oral gavage. A typical dosing regimen is once daily, five days a week.[1][2]
-
Monitor the health of the animals daily.
-
-
Efficacy Assessment:
-
At specified time points (e.g., after 4, 8, and 12 weeks of treatment), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of CFU to determine the bacterial load in each organ.
-
Compare the CFU counts between the treated and control groups to determine the efficacy of the test compound.
-
Pharmacokinetic Study in Rats
This protocol outlines a method for determining the pharmacokinetic profile of a test compound in a rat model.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Test compound (this compound)
-
Vehicle for drug administration
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Fast the rats overnight prior to drug administration.
-
Administer a single dose of the test compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood can be collected from the tail vein or via cardiac puncture for terminal samples.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Drug Quantification:
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a murine tuberculosis efficacy study.
Conceptual Pathway of Isoniazid Action
Caption: Activation and mechanism of action of Isoniazid.
References
- 1. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Tuberculosis with Rifamycin-containing Regimens in Immune-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and dose response of anti-TB drugs in rat infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Crotoniazide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Crotoniazide in human plasma. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation based on industry standards.
Introduction
This compound is a derivative of isoniazid, a primary drug used in the treatment of tuberculosis. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note describes a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Isoniazid-d4)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Detailed Protocol
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Isoniazid-d4) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined experimentally |
| This compound | e.g., Precursor ion > Product ion |
| Internal Standard | e.g., Precursor ion > Product ion |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[1][2] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay is accurate and precise. A typical calibration curve might range from 1 to 1000 ng/mL.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.[1] The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples, and 20% for the lower limit of quantification (LLOQ).[1]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).
Table 3: Example Method Validation Summary
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | Analyte concentration within ±15% of nominal concentration |
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis and can be readily implemented in a bioanalytical laboratory for pharmacokinetic and clinical studies. Proper method validation is essential to ensure the integrity and reliability of the generated data.
References
Crotoniazide as a Probe for Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotoniazide, a derivative of isonicotinic acid hydrazide (isoniazid), serves as a valuable probe for studying enzyme inhibition, particularly in the context of anti-tubercular drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate enzyme kinetics and inhibition, with a primary focus on its interaction with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.
Isoniazid, a cornerstone in tuberculosis treatment, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it forms a covalent adduct with NAD+, which then potently inhibits InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway. This pathway is essential for the biosynthesis of mycolic acids, which are integral components of the mycobacterial cell wall. The inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. This compound, as a structural analog of isoniazid, is hypothesized to follow a similar mechanism of action, making it an effective tool for studying InhA inhibition and for screening new anti-tubercular agents.
Mechanism of Action: Inhibition of the Fatty Acid Synthase-II (FAS-II) Pathway
The FAS-II pathway in Mycobacterium tuberculosis is responsible for the elongation of fatty acids, which are precursors for the synthesis of mycolic acids. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP), a crucial step in this elongation cycle.
The proposed mechanism of action for this compound, analogous to isoniazid, involves its activation by the KatG enzyme. The activated form of the drug then forms an adduct with the NAD+ cofactor, which binds tightly to the active site of InhA, blocking the binding of its natural substrate and thereby inhibiting its enzymatic activity. This leads to the depletion of mycolic acids and ultimately, bacterial cell lysis.
Quantitative Data on Inhibitory Activity
Table 1: Inhibitory Activity of Selected Isoniazid Derivatives against InhA and M. tuberculosis
| Compound | Target | IC50 (µM) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Isoniazid | InhA (indirect) | - | 0.03 | [1] |
| Ethionamide | InhA (indirect) | - | 0.625 | [2] |
| Triclosan | InhA (direct) | 0.09 | 1.5 | [3] |
| NITD-564 | InhA (direct) | 0.59 | 0.16 | [4] |
| NITD-916 | InhA (direct) | ~0.59 | 0.04-0.16 | [4] |
Note: The IC50 values for indirect inhibitors like isoniazid are not typically reported from direct enzyme assays as they require activation.
Experimental Protocols
InhA Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against purified InhA enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.
Materials:
-
Purified recombinant InhA enzyme
-
This compound
-
trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
NADH
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Prepare solutions of InhA, DD-CoA, and NADH in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control)
-
InhA enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution (DD-CoA and NADH) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
96-well microplates
-
Resazurin solution
-
Incubator at 37°C
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
-
Prepare Drug Dilutions:
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well containing the drug dilution with the bacterial suspension.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Determine MIC:
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which no color change is observed.
-
Conclusion
This compound is a valuable chemical probe for investigating the inhibition of the InhA enzyme and the FAS-II pathway in Mycobacterium tuberculosis. The protocols provided herein offer a framework for researchers to assess its inhibitory activity and to use it as a reference compound in the screening and development of novel anti-tubercular agents. While specific quantitative data for this compound is limited, the information available for related isoniazid derivatives suggests its potential as a potent inhibitor. Further studies are warranted to fully characterize its kinetic parameters and to explore its efficacy in various models of tuberculosis infection.
References
- 1. Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoniazid Combination Therapy in Tuberculosis Research
A Note on "Crotoniazide": Initial searches for "this compound" in the context of tuberculosis research did not yield information on a compound with this specific name. The chemical suffix "-iazide" suggests a potential structural relationship to Isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis therapy. Therefore, this document will focus on Isoniazid combination therapy, providing comprehensive data and protocols relevant to researchers, scientists, and drug development professionals in the field.
Application Notes
Introduction to Isoniazid (INH)
Isoniazid is a highly specific, potent bactericidal agent against actively replicating Mycobacterium tuberculosis (Mtb).[1][2] It has been a fundamental component of first-line anti-tuberculosis regimens for decades.[2] INH is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][3] Its primary mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the unique and robust mycobacterial cell wall.[1][2]
Mechanism of Action and Rationale for Combination Therapy
The bactericidal activity of INH is a multi-step process. First, the INH prodrug is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of INH then covalently binds with NAD+ to form an INH-NAD adduct.[4][5] This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene, which is essential for the elongation of fatty acids used in mycolic acid biosynthesis.[3][4][5] Disruption of mycolic acid production compromises the integrity of the cell wall, leading to bacterial cell death.
Despite its efficacy, monotherapy with INH rapidly leads to the selection of resistant Mtb strains.[2] Therefore, combination therapy is the cornerstone of modern tuberculosis treatment. The rationale for using multiple drugs is to:
-
Prevent the emergence of drug resistance: The probability of a bacterium spontaneously developing resistance to two or more drugs simultaneously is significantly lower than for a single drug.
-
Enhance bactericidal activity: Drugs with different mechanisms of action can have additive or synergistic effects, leading to more rapid killing of bacilli.[6]
-
Target different bacterial populations: Combination regimens can effectively target actively replicating, semi-dormant, and intracellular bacteria. For example, pyrazinamide is particularly effective against bacteria in the acidic environment within macrophages.[7]
The standard first-line regimen for drug-susceptible TB is a combination of Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB) for an intensive two-month phase, followed by a four-month continuation phase of INH and RIF.[8]
Mechanisms of Isoniazid Resistance
Understanding the mechanisms of INH resistance is critical for developing new combination therapies. The most common mechanisms include:
-
Mutations in the katG gene: This is the most frequent cause of INH resistance, accounting for a majority of resistant clinical isolates. Mutations, such as the common S315T substitution, or deletions in katG prevent or reduce the activation of the INH prodrug.[3][4][9][10]
-
Mutations in the inhA promoter region: Overexpression of the InhA target enzyme can lead to a higher concentration of the INH-NAD adduct being required for inhibition, resulting in low-level resistance.[4][5]
-
Other gene mutations: Mutations in genes like ahpC, kasA, and ndh have also been associated with INH resistance, though they are less common.[3][5]
Quantitative Data Presentation
In Vitro Activity of Isoniazid and Combination Partners
The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) for first-line anti-TB drugs against drug-susceptible M. tuberculosis H37Rv.
| Drug | Abbreviation | Typical MIC Range (µg/mL) |
| Isoniazid | INH | 0.015 - 0.06 |
| Rifampicin | RIF | 0.03 - 0.125 |
| Ethambutol | EMB | 0.5 - 2.0 |
| Pyrazinamide | PZA | 12.5 - 100 (at pH 5.5) |
| Moxifloxacin | MXF | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology (e.g., broth microdilution, agar proportion).
Clinical Trial Data for Isoniazid-Containing Regimens
This table presents outcomes from key clinical trials evaluating INH-containing combination therapies.
| Regimen | Duration | Patient Population | Treatment Completion Rate | Favorable Outcome / Relapse Rate | Reference |
| 2 months RIF/INH/PZA + 4 months RIF/INH | 6 months | Drug-Susceptible TB | ~85% | >95% cure rate | [8] |
| 3 months weekly RIF-Penten/INH | 3 months | Latent TB Infection | 82.1% | 0.19% developed active TB | [11] |
| 9 months daily INH | 9 months | Latent TB Infection | 69.0% | 0.43% developed active TB | [11] |
| 2 months INH/RIF/PZA (Fixed-Dose vs. Separate) | 2 months (initial phase) | Drug-Susceptible TB | Not specified | Similar high efficacy in both groups | [12] |
Experimental Protocols
Protocol: In Vitro Synergy Testing using the Checkerboard Method (Resazurin Microtiter Assay - REMA)
This protocol describes how to assess the interaction between Isoniazid and a partner drug against M. tuberculosis.
Objective: To determine if the combination of two drugs is synergistic, additive, indifferent, or antagonistic.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
Sterile 96-well microtiter plates
-
Isoniazid (INH) stock solution
-
Partner drug stock solution
-
Resazurin solution (0.01% w/v in sterile water)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to achieve the final inoculum.
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
In column 1, add 100 µL of the partner drug at 4x the highest desired concentration.
-
In row A, add 100 µL of INH at 4x the highest desired concentration.
-
-
Drug Dilutions:
-
Perform serial 2-fold dilutions of INH down the columns (from row A to G). Do not add drug to row H (drug-free control).
-
Perform serial 2-fold dilutions of the partner drug across the rows (from column 1 to 10). Do not add drug to column 11 (drug-free control).
-
Column 12 will serve as a background control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells from row A to H and column 1 to 11. Do not inoculate column 12.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Addition of Resazurin: Add 30 µL of resazurin solution to each well. Incubate for another 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[13]
-
Protocol: General In Vivo Efficacy Study in a Mouse Model
This protocol provides a general workflow for evaluating the efficacy of an INH-containing combination therapy in a murine model of chronic tuberculosis.
Objective: To determine the bactericidal and sterilizing activity of a drug combination in vivo.
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber
-
Isoniazid and partner drug(s) formulated for oral gavage
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis via an aerosol exposure system to establish a lung infection of approximately 100-200 CFU.
-
Pre-treatment Phase: Allow the infection to establish for 4-6 weeks to develop a chronic infection state. Confirm bacterial load in the lungs of a subset of animals.
-
Treatment Phase:
-
Randomize mice into treatment groups (e.g., Vehicle Control, INH alone, Partner Drug alone, INH + Partner Drug combination).
-
Administer drugs daily via oral gavage for the specified duration (e.g., 4-8 weeks).
-
-
Assessment of Bacterial Load:
-
At specified time points (e.g., after 2, 4, 6, 8 weeks of treatment), sacrifice a subset of mice from each group.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates onto 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
-
Relapse Study (Optional):
-
After the completion of therapy, hold remaining mice for an additional period (e.g., 3 months) without treatment.
-
At the end of this period, sacrifice the animals and determine the lung CFU counts to assess for disease relapse.
-
-
Data Analysis: Compare the log10 CFU counts between the different treatment groups at each time point. A statistically significant reduction in CFU in the combination group compared to the single-drug groups indicates enhanced efficacy.
Visualizations (Graphviz)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of tuberculosis - Wikipedia [en.wikipedia.org]
- 8. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. medscape.com [medscape.com]
- 12. [Therapeutic trial of a combination of isoniazid, rifampicin and pyrazinamide in the first 2 months of treatment of pulmonary tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms of Crotoniazide and Isoniazid Analogs in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotoniazide, a derivative of the frontline anti-tuberculosis drug isoniazid, holds potential for research into the mechanisms of drug resistance in Mycobacterium tuberculosis (M.tb). While specific data on this compound is limited in publicly available literature, its structural similarity to isoniazid suggests a shared mechanism of action and potential for similar resistance pathways. These application notes provide a comprehensive framework and detailed protocols for investigating the antimycobacterial activity of this compound and characterizing its resistance mechanisms, based on established methodologies for isoniazid.
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form of the drug then primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[2] Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the promoter region of the inhA gene, leading to its overexpression.[3] It is hypothesized that this compound follows a similar activation and action pathway.
I. Determining Antimycobacterial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against drug-susceptible and drug-resistant M. tuberculosis strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Experimental Protocol: Broth Microdilution Method
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv (a standard drug-susceptible strain) and isoniazid-resistant clinical isolates in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control for contamination.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After incubation, assess bacterial growth visually or by using a growth indicator such as Resazurin.
-
The MIC is the lowest drug concentration at which no visible bacterial growth is observed.
-
Data Presentation: Hypothetical MIC Data
| Compound | M.tb Strain | Genotype | MIC (µg/mL) |
| Isoniazid | H37Rv | Wild-type | 0.05 |
| Isoniazid | Clinical Isolate 1 | katG S315T | > 8 |
| Isoniazid | Clinical Isolate 2 | inhA promoter -15C>T | 0.8 |
| This compound | H37Rv | Wild-type | [To be determined] |
| This compound | Clinical Isolate 1 | katG S315T | [To be determined] |
| This compound | Clinical Isolate 2 | inhA promoter -15C>T | [To be determined] |
II. In Vitro Selection of Resistant Mutants
Objective: To generate spontaneous this compound-resistant mutants of M. tuberculosis for subsequent genomic analysis.
Experimental Protocol: Agar Plate Method
-
Bacterial Culture Preparation:
-
Grow a large-volume culture of M. tuberculosis H37Rv to late-log phase.
-
Harvest the bacterial cells by centrifugation and resuspend them in a small volume of fresh medium to create a concentrated cell suspension.
-
-
Selection of Mutants:
-
Plate a high density of the concentrated bacterial suspension (approximately 10⁹ to 10¹⁰ CFUs) onto Middlebrook 7H10 agar plates containing this compound at concentrations 4x, 8x, and 16x the predetermined MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolation and Verification of Resistant Mutants:
-
Pick individual colonies that appear on the drug-containing plates.
-
Subculture each colony in drug-free liquid medium to expand the population.
-
Confirm the resistance of each isolated mutant by re-determining the MIC of this compound as described in Protocol I. Mutants with a significant increase in MIC (e.g., >4-fold) are considered resistant.
-
Visualization: Workflow for Generating Resistant Mutants
References
- 1. Synthesis and antimycobacterial activity of isoniazid derivatives from renewable fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Radiolabeled Crotoniazide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotoniazide, an analog of the first-line antitubercular drug isoniazid, presents a promising candidate for the development of radiolabeled imaging agents. Such agents could be invaluable for non-invasively studying the pharmacokinetics, biodistribution, and target engagement of this class of drugs in preclinical models of tuberculosis and other infectious diseases. This document provides detailed application notes and protocols for the synthesis, characterization, and potential imaging applications of radiolabeled this compound.
Given the absence of direct radiolabeling studies for this compound, the following protocols are based on established methods for radiolabeling isoniazid and similar chemical structures. The proposed radionuclide is Technetium-99m (99mTc), a gamma-emitting isotope ideal for Single Photon Emission Computed Tomography (SPECT) due to its favorable physical properties, including a 6-hour half-life and 140 keV gamma emission.
Proposed Radiolabeling Strategy
The chemical structure of this compound, N'-[(E)-but-2-en-1-ylidene]pyridine-4-carbohydrazide, offers several potential sites for radiolabeling. A direct labeling approach with 99mTc is proposed, where the technetium is complexed by the this compound molecule. This method is often efficient and requires milder conditions, which helps to preserve the biological activity of the parent compound.
Experimental Protocols
Protocol 1: Synthesis of 99mTc-Crotoniazide
Objective: To radiolabel this compound with 99mTc via a direct labeling method using stannous chloride as a reducing agent.
Materials:
-
This compound hydrochloride
-
Sodium pertechnetate (Na[99mTcO4]) eluted from a 99Mo/99mTc generator
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Nitrogen gas, high purity
-
Sterile, pyrogen-free vials
-
Whatman No. 2 paper for chromatography
-
Saline (0.9% NaCl)
-
Acetone
Procedure:
-
Preparation of Stannous this compound Kit:
-
In a sterile, pyrogen-free vial, dissolve 10 mg of this compound hydrochloride in 1 mL of 0.1 N HCl.
-
In a separate vial, prepare a fresh solution of stannous chloride by dissolving 2 mg of SnCl2·2H2O in 1 mL of 0.1 N HCl, purged with nitrogen gas to prevent oxidation.
-
Add 100 µL of the stannous chloride solution to the this compound solution.
-
Adjust the pH of the final solution to 5.5-6.0 using 0.1 N NaOH.
-
Lyophilize the final mixture to obtain a sterile, pyrogen-free kit for radiolabeling. Store at 2-8 °C.
-
-
Radiolabeling:
-
To the lyophilized kit vial, add 1-2 mL of sterile saline containing 370-740 MBq (10-20 mCi) of Na[99mTcO4].
-
Gently swirl the vial and let it stand at room temperature for 15 minutes to allow for the complexation reaction to occur.
-
Protocol 2: Quality Control of 99mTc-Crotoniazide
Objective: To determine the radiochemical purity of the synthesized 99mTc-Crotoniazide.
Procedure:
-
Instant Thin-Layer Chromatography (ITLC):
-
Spot a small drop of the 99mTc-Crotoniazide solution onto two separate ITLC strips (Whatman No. 2 paper).
-
Develop one strip using saline as the mobile phase. In this system, 99mTc-Crotoniazide and reduced/hydrolyzed 99mTc (99mTcO2) will remain at the origin (Rf = 0), while free pertechnetate ([99mTcO4]-) will move with the solvent front (Rf = 1.0).
-
Develop the second strip using acetone as the mobile phase. In this system, 99mTc-Crotoniazide and free pertechnetate will move with the solvent front (Rf = 1.0), while 99mTcO2 remains at the origin (Rf = 0).
-
Cut the strips into two halves and measure the radioactivity in each segment using a gamma counter.
-
Calculate the percentage of each species to determine the radiochemical purity. The percentage of 99mTc-Crotoniazide is calculated as: 100% - % [99mTcO4]- - % 99mTcO2. A radiochemical purity of >90% is generally considered acceptable for preclinical studies.
-
Data Presentation:
| Parameter | Value |
| Radiochemical Purity | > 90% |
| % Free Pertechnetate | < 5% |
| % Reduced/Hydrolyzed 99mTc | < 5% |
| Rf Values | |
| Mobile Phase: Saline | |
| 99mTc-Crotoniazide | 0.0 |
| Free [99mTcO4]- | 1.0 |
| 99mTcO2 | 0.0 |
| Mobile Phase: Acetone | |
| 99mTc-Crotoniazide | 1.0 |
| Free [99mTcO4]- | 1.0 |
| 99mTcO2 | 0.0 |
Protocol 3: In Vitro Stability of 99mTc-Crotoniazide
Objective: To assess the stability of the radiolabeled complex in saline and human serum.
Procedure:
-
Incubate an aliquot of 99mTc-Crotoniazide in saline and another in human serum at 37 °C.
-
At various time points (e.g., 1, 2, 4, 6, and 24 hours), take a small sample and determine the radiochemical purity using the ITLC method described in Protocol 2.
-
Plot the percentage of intact 99mTc-Crotoniazide over time to evaluate its stability.
Protocol 4: Preclinical Imaging and Biodistribution Studies
Objective: To evaluate the in vivo behavior of 99mTc-Crotoniazide in a relevant animal model (e.g., healthy mice or a mouse model of tuberculosis).
Procedure:
-
Animal Model: Use healthy BALB/c mice (n=3 per time point) for initial biodistribution studies. For target engagement studies, a murine model of tuberculosis would be appropriate.
-
Injection: Inject approximately 3.7 MBq (100 µCi) of 99mTc-Crotoniazide intravenously via the tail vein.
-
SPECT/CT Imaging: At predefined time points (e.g., 1, 4, and 24 hours post-injection), anesthetize the animals and perform whole-body SPECT/CT imaging to visualize the distribution of the radiotracer.
-
Biodistribution: Following the final imaging session, euthanize the animals and dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).
-
Weigh each organ/tissue and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation:
| Organ | %ID/g (Mean ± SD) at 1h | %ID/g (Mean ± SD) at 4h | %ID/g (Mean ± SD) at 24h |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Stomach | |||
| Intestines | |||
| Muscle | |||
| Bone | |||
| Brain |
Note: The expected biodistribution of 99mTc-Crotoniazide would likely show significant renal clearance, similar to what has been reported for 99mTc-isoniazid.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of 99mTc-Crotoniazide.
Caption: Proposed mechanism of action of this compound in Mycobacterium tuberculosis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Crotoniazide Delivery in Animal Models
Disclaimer: Information regarding the specific experimental use and pharmacokinetic profile of Crotoniazide is limited in publicly available literature. This guide is developed based on the chemical structure of this compound as an isonicotinic acid hydrazide derivative, presuming it acts as a prodrug for isoniazid (INH), a cornerstone antitubercular agent. The principles and protocols outlined are based on established methodologies for isoniazid and its derivatives and should be adapted and validated for this compound-specific research.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is a derivative of isonicotinic acid hydrazide. It is hypothesized to be a prodrug that, once administered, is metabolized to release isoniazid (INH). INH itself is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.
Q2: What are the common routes of administration for delivering this compound in rodent models?
A2: Common administration routes for delivering agents like this compound in rodent models include oral gavage (PO), intraperitoneal (IP) injection, subcutaneous (SC) injection, and intravenous (IV) injection.[1][2][3][4] The choice of route depends on the experimental goals, the formulation of this compound, and the desired pharmacokinetic profile.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: As an isonicotinic acid hydrazide derivative, this compound may have limited aqueous solubility. To improve solubility, consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG), followed by dilution in a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is crucial to first determine the maximum tolerated concentration of the solvent in a small pilot group of animals to avoid vehicle-induced toxicity.
Q4: What are the key pharmacokinetic parameters to consider when evaluating this compound delivery?
A4: Key pharmacokinetic parameters to assess include:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
These parameters will help in optimizing the dosing regimen to maintain therapeutic concentrations at the site of infection.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Bioavailability after Oral Administration | - Poor absorption from the GI tract.- First-pass metabolism in the liver. | - Evaluate different oral vehicles to enhance absorption.- Consider alternative administration routes like IP or SC injection to bypass the GI tract and first-pass metabolism. |
| High Variability in Plasma Concentrations | - Inconsistent administration technique.- Differences in animal metabolism (age, sex, strain).- Instability of the compound in the formulation. | - Ensure all personnel are thoroughly trained and standardized on the administration procedure.- Use animals of the same age, sex, and strain.- Prepare fresh formulations for each experiment and assess the stability of this compound in the chosen vehicle. |
| Adverse Reactions at the Injection Site (for IP/SC) | - The formulation may be too acidic or basic.- High concentration of co-solvents (e.g., DMSO).- Irritating properties of the compound. | - Adjust the pH of the formulation to be as close to physiological pH (~7.4) as possible.[4]- Minimize the concentration of co-solvents and use the lowest effective dose.- Observe the injection site for signs of inflammation and consider a more dilute formulation or a different route of administration. |
| Lack of Efficacy in the Animal Model | - Sub-therapeutic dosing.- Rapid clearance of the compound.- Drug resistance of the mycobacterial strain. | - Perform a dose-ranging study to determine the optimal therapeutic dose.- Analyze the pharmacokinetic profile to understand the drug's half-life and adjust the dosing frequency accordingly.- Confirm the susceptibility of the Mycobacterium tuberculosis strain to isoniazid. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Materials: this compound powder, sterile vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water), weighing scale, mortar and pestle or homogenizer, sterile tubes, oral gavage needles.
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the 0.5% CMC vehicle by dissolving CMC in sterile water.
-
Suspend the this compound powder in the vehicle at the desired concentration.
-
Ensure a homogenous suspension by vortexing or brief sonication before each administration.
-
Administer the suspension to mice using an appropriate-sized oral gavage needle.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Materials: this compound formulation, sterile syringes and needles (25-27G), 70% ethanol for disinfection.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or the bladder.
-
Inject the this compound formulation slowly.
-
Monitor the animal for any signs of distress post-injection.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in an animal model.
Caption: Presumed mechanism of action for this compound as an Isoniazid prodrug.
References
- 1. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Overcoming Crotoniazide Resistance in M. tuberculosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Crotoniazide and resistant Mycobacterium tuberculosis (M. tuberculosis) strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, similar to its parent compound isoniazid (INH), is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.
Q2: What are the primary mechanisms of resistance to this compound in M. tuberculosis?
Resistance to this compound, analogous to isoniazid, primarily arises from mutations in two key genes:
-
katG : Mutations in the katG gene can lead to a decrease or loss of catalase-peroxidase activity, which is necessary to activate the prodrug this compound. The S315T substitution is the most common mutation associated with high-level isoniazid resistance.[1][4]
-
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression. This increased production of the target enzyme, InhA, requires higher concentrations of the activated drug to achieve an inhibitory effect, resulting in low-level resistance.[1][4]
Additionally, active drug efflux, where the drug is pumped out of the bacterial cell, is another mechanism that contributes to resistance.[5][6]
Q3: Can efflux pump inhibitors (EPIs) restore sensitivity to this compound in resistant strains?
Yes, efflux pump inhibitors can be a promising strategy to overcome drug resistance.[5] Efflux pumps are transmembrane proteins that actively transport drugs out of the bacterial cell, and their overexpression can contribute to drug resistance.[6] Verapamil, a calcium channel blocker, has been shown to be an effective efflux pump inhibitor in M. tuberculosis.[7] By blocking these pumps, verapamil can increase the intracellular concentration of antitubercular drugs, thereby restoring their efficacy.[7]
Q4: Are there synergistic drug combinations that can be used with this compound against resistant strains?
Yes, combination therapy is a cornerstone of tuberculosis treatment and can be effective against drug-resistant strains.[8] Combining drugs with different mechanisms of action can reduce the likelihood of resistance emerging.[9] For instance, a combination of ofloxacin, rifampicin, and ethambutol has shown synergistic effects against isoniazid-resistant isolates.[9] While specific data for this compound is limited, the principles of combination therapy would apply. Checkerboard assays can be employed to systematically test for synergistic, additive, or antagonistic interactions between this compound and other anti-TB drugs.[10]
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentration (MIC) of this compound observed in M. tuberculosis culture.
Possible Cause 1: Presence of resistance-conferring mutations.
-
Troubleshooting:
-
Perform molecular testing (e.g., PCR sequencing or line probe assays) to screen for common mutations in the katG gene (e.g., S315T) and the inhA promoter region.[1]
-
If mutations are confirmed, consider strategies to overcome this resistance.
-
Possible Cause 2: Efflux pump activity.
-
Troubleshooting:
-
Incorporate an efflux pump inhibitor, such as verapamil, into your MIC assay to see if it lowers the MIC of this compound.[7] A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Refer to the experimental protocols section for performing a checkerboard assay with this compound and verapamil.
-
Possible Cause 3: Experimental error in MIC determination.
-
Troubleshooting:
-
Review the detailed protocol for the Resazurin Microtiter Assay (REMA) in the experimental protocols section to ensure all steps were followed correctly.
-
Verify the concentration of your this compound stock solution.
-
Ensure the inoculum density of M. tuberculosis is standardized (e.g., to a McFarland standard of 1).[11]
-
Include appropriate positive and negative controls in your assay.
-
Problem 2: Inconsistent results in drug synergy experiments (Checkerboard Assay).
Possible Cause 1: Inaccurate pipetting or dilution series.
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Carefully prepare the serial dilutions of each drug in the 96-well plate.
-
Use a standardized protocol for the checkerboard assay as provided in the experimental protocols section.
-
Possible Cause 2: Contamination of the bacterial culture.
-
Troubleshooting:
-
Perform a purity check of your M. tuberculosis culture before starting the assay.
-
Use aseptic techniques throughout the experimental setup.
-
Possible Cause 3: Misinterpretation of the Fractional Inhibitory Concentration Index (FICI).
-
Troubleshooting:
-
Use the correct formula for calculating the FICI: FICI = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).[9]
-
Interpret the FICI values correctly: ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.[10]
-
Quantitative Data
Table 1: Effect of Efflux Pump Inhibitors on Isoniazid MIC in M. tuberculosis Isolates
| Efflux Pump Inhibitor | Percentage of Isolates with Reduced INH MIC | Fold Reduction in INH MIC |
| Verapamil (VER) | 83% | 2 to 16-fold |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | 61% | 2 to 4-fold |
| Chlorpromazine (CPZ) | 61% | 2-fold |
| 2,4-dinitrophenol (DNP) | 55% | 2 to 4-fold |
| Reserpine (RES) | 61% | 2 to 4-fold |
Data is for Isoniazid and is presented as a proxy for this compound due to their similar mechanisms of action. Data sourced from a study on clinical isolates of M. tuberculosis.[5]
Table 2: Synergistic Activity of Spectinomycin with Other Compounds against M. tuberculosis
| Compound | MIC alone (µg/mL) | MIC in combination with Spectinomycin (µg/mL) | Fold reduction in MIC | FICI |
| Erythromycin | 64 | 4 | 16 | 0.125 |
| Clarithromycin | 32 | 4 | 8 | 0.25 |
| Ketoconazole | >128 | 16 | >8 | ≤0.187 |
| Bromperidol | 64 | 16 | 4 | 0.5 |
| Rifampin | 0.015 | 0.004 | 4 | 0.5 |
This table demonstrates the principle of synergistic interactions, which can be explored for this compound. FICI ≤ 0.5 indicates synergy.[10]
Experimental Protocols
Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular drugs.[11][12]
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis culture in log phase
-
This compound stock solution
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile distilled water or PBS
-
Incubator at 37°C
Procedure:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform 2-fold serial dilutions across the plate, leaving the last well as a drug-free control (growth control).
-
Prepare an inoculum of M. tuberculosis equivalent to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for a sterility control well which should only contain broth.
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[12]
Checkerboard Assay for Drug Synergy
This protocol allows for the determination of synergistic, additive, or antagonistic interactions between two drugs (e.g., this compound and Verapamil).[9][10]
Materials:
-
Same materials as for the REMA protocol, plus the second drug (e.g., Verapamil).
Procedure:
-
Prepare a 96-well plate. Along the x-axis, create serial dilutions of Drug A (e.g., this compound). Along the y-axis, create serial dilutions of Drug B (e.g., Verapamil).
-
The result is a matrix of wells containing various combinations of concentrations of the two drugs.
-
Include wells with each drug alone to determine their individual MICs in the same experiment. Also include drug-free growth controls.
-
Inoculate the plate with the prepared M. tuberculosis suspension as described in the REMA protocol.
-
Incubate the plate at 37°C for 7 days.
-
Add resazurin and re-incubate as in the REMA protocol.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = FICA + FICB.
-
Interpret the results: FICI ≤ 0.5 (synergy), >0.5 to 4.0 (additive/indifference), >4.0 (antagonism).[10]
Mandatory Visualizations
Caption: this compound activation pathway and resistance mechanisms in M. tuberculosis.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Logical troubleshooting guide for high this compound MIC results.
References
- 1. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistant Tuberculosis: Challenges and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Acceleration of Tuberculosis Treatment by Adjunctive Therapy with Verapamil as an Efflux Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tools to develop antibiotic combinations that target drug tolerance in Mycobacterium tuberculosis [frontiersin.org]
- 9. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
Crotoniazide Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Crotoniazide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure equimolar amounts of isoniazid and crotonaldehyde are used. - Add a catalytic amount of glacial acetic acid to the reaction mixture.[1] - Increase the reaction time or temperature (e.g., reflux for 2-4 hours).[1][2] |
| Degradation of reactants or product. | - Use fresh, high-purity isoniazid and crotonaldehyde. - Avoid excessive heating or prolonged reaction times which can lead to side reactions with the α,β-unsaturated aldehyde. | |
| Oily or Gummy Product Instead of a Solid | The product is not crystallizing properly. | - Triturate the oily product with a non-polar solvent like cold n-hexane or pentane while stirring with a glass rod.[3] - Attempt recrystallization from a different solvent system. Good starting points include ethanol, methanol, or a mixture of methanol and water.[1][2] - Dissolving the product in a minimal amount of a high-boiling solvent like DMF and allowing it to cool slowly may induce crystallization.[3] |
| Product Decomposes During Silica Gel Chromatography | Hydrazones can be unstable on acidic silica gel.[4] | - Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a tertiary base, such as 1% triethylamine in the eluent.[4] - Consider using an alternative stationary phase like neutral or basic alumina for chromatography. |
| Multiple Spots on TLC After Purification | Presence of impurities or isomers. | - The hydrazone may exist as E/Z isomers, which can sometimes be separated on TLC. - Unreacted starting materials (isoniazid or crotonaldehyde) may still be present. Optimize purification. - Side products from polymerization or addition reactions with crotonaldehyde may have formed. Adjust reaction conditions (e.g., lower temperature). |
| Difficulty in Removing Unreacted Isoniazid | Isoniazid has some solubility in common organic solvents. | - Wash the crude product with cold water to remove water-soluble isoniazid before proceeding with organic solvent-based purification. |
| Product is Colored | Formation of chromophoric impurities. | - Crotonaldehyde can undergo self-condensation or polymerization, leading to colored byproducts. Use fresh, distilled crotonaldehyde. - Recrystallization, potentially with the addition of a small amount of activated charcoal, can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A general procedure involves the condensation reaction between isoniazid and crotonaldehyde. A detailed experimental protocol is provided below.
Q2: What are the best solvents for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for recrystallizing isoniazid derivatives.[2] Other options to explore include methanol, acetonitrile, or mixtures of solvents like methanol/water.[1][3]
Q3: My purified this compound shows two close spots on the TLC plate. What could be the reason?
A3: This is likely due to the presence of geometric isomers (E/Z isomers) of the hydrazone, which is common for hydrazones derived from aldehydes. These isomers may have slightly different polarities, causing them to separate on a TLC plate.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, but with caution. Hydrazones can sometimes degrade on standard silica gel.[4] It is advisable to use a deactivated stationary phase or add a small amount of a base like triethylamine to the eluent to prevent decomposition.[4]
Q5: How can I confirm the formation of this compound?
A5: Characterization can be performed using standard analytical techniques. Infr-red (IR) spectroscopy should show characteristic peaks for the C=O (amide) and C=N (imine) stretching vibrations.[5] ¹H NMR spectroscopy should confirm the presence of the vinyl protons from the crotonyl group and the disappearance of the aldehyde proton.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar isoniazid derivatives.[2][6]
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of isoniazid in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To this solution, add 1.0 equivalent of crotonaldehyde. A catalytic amount (2-3 drops) of glacial acetic acid can be added to facilitate the reaction.[1]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of 1 to 4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion, the reaction mixture is cooled. The solid product that precipitates out is collected by filtration. If no solid forms, the solvent can be partially evaporated, or the mixture can be poured into cold water to induce precipitation.
-
Washing: The filtered solid should be washed with a small amount of cold solvent (the same as used for the reaction) or water to remove unreacted starting materials.
Purification of this compound by Recrystallization
-
Solvent Selection: Choose an appropriate solvent for recrystallization. Ethanol is a common choice for isoniazid derivatives.[2]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common this compound synthesis issues.
References
- 1. alcrut.com [alcrut.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crotoniazide Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Crotoniazide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a dry and well-ventilated area. The storage temperature should be maintained below +30°C (+86°F)[1]. It is also advisable to keep it away from heat and potential sources of ignition[1].
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways. The main factors that can induce degradation are:
-
Hydrolysis: The presence of an amide and an imine (azomethine) group makes the molecule vulnerable to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The pyridine ring and the conjugated butenylidene moiety can be susceptible to oxidative degradation.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of the conjugated system.
-
Elevated Temperatures: Higher temperatures can accelerate the rates of all degradation reactions[2].
Q3: How can I detect and quantify this compound degradation in my samples?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating, identifying, and quantifying this compound and its degradation products[3]. A stability-indicating HPLC method, developed and validated according to ICH guidelines, can provide accurate data on the purity of your sample. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products and UV-Visible Spectroscopy for preliminary assessments of degradation[4][5].
Troubleshooting Guide
This guide provides solutions to common problems related to this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in assays. | Degradation of this compound stock solutions or solid material. | 1. Verify Storage Conditions: Ensure that both solid this compound and its solutions are stored as recommended (away from light, moisture, and heat)[1].2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.3. pH Control: If working with aqueous solutions, buffer them to a neutral pH to minimize hydrolysis.4. Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to prevent oxidation. |
| Appearance of new peaks in my chromatogram. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS to identify the mass of the new peaks and deduce their structures. This will help in understanding the degradation pathway.2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times in your HPLC method. |
| Discoloration or change in the physical appearance of solid this compound. | Significant degradation, potentially due to prolonged exposure to harsh conditions. | 1. Do not use the material. Discard the degraded compound as it will not yield reliable experimental results.2. Review Storage Practices: Re-evaluate your storage procedures to prevent future occurrences. Ensure containers are appropriate and properly sealed. |
Data on this compound Stability
The following table summarizes illustrative data on the stability of this compound under various storage conditions. This data is hypothetical and intended to demonstrate how to present stability data. Actual results may vary and should be determined experimentally.
| Condition | Duration | Parameter | Specification | Result (% Recovery) | Degradation Products Observed |
| 25°C / 60% RH | 3 Months | Assay | 95.0% - 105.0% | 98.7% | Minor peak at RRT 0.85 |
| 6 Months | Assay | 95.0% - 105.0% | 96.2% | Increased peak at RRT 0.85 | |
| 40°C / 75% RH | 1 Month | Assay | 95.0% - 105.0% | 94.5% | Significant peak at RRT 0.85 and new peak at RRT 0.92 |
| 3 Months | Assay | 95.0% - 105.0% | 89.1% | Major peaks at RRT 0.85 and RRT 0.92 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | Assay | 95.0% - 105.0% | 92.3% | Multiple small degradation peaks |
RH = Relative Humidity; RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound in a hot air oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by HPLC, comparing them to an unstressed this compound solution of the same concentration.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Gradient Optimization:
-
Develop a gradient elution program to ensure the separation of the main this compound peak from all degradation product peaks generated during the forced degradation study.
-
-
Detection Wavelength:
-
Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the this compound peak.
-
Linearity: Establish a linear relationship between the concentration and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: General workflow for a this compound stability study.
Caption: Logical diagram of degradation factors and preventive measures.
References
Technical Support Center: Optimizing LC-MS Parameters for Crotoniazide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Crotoniazide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound in a user-friendly question-and-answer format.
Chromatography Issues
Q1: I am not seeing any peak for this compound, or the peak is very weak and broad.
A1: This is a common issue when analyzing polar compounds like this compound with standard reversed-phase columns (e.g., C18). This compound has limited retention on these columns, causing it to elute with the solvent front, leading to poor peak shape and potential ion suppression.
-
Recommended Action:
-
Switch to a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain polar compounds. A bare silica or diol column can be effective.
-
Optimize the mobile phase for HILIC: A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Check sample solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions (high organic). Injecting a sample in a highly aqueous solvent can lead to peak distortion.
-
Q2: My this compound peak is tailing or fronting.
A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, which has basic nitrogens, a mobile phase pH around 3-4 can help to ensure consistent protonation and reduce tailing.
-
Buffer Concentration: Ensure adequate buffering capacity in your mobile phase (5-10 mM is a good starting point) to maintain a stable pH.
-
Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.
-
Column Contamination: Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, the column may need to be replaced.
-
Q3: The retention time for my this compound peak is shifting between injections.
A3: Retention time instability can be caused by a number of factors, from the LC system to the column and mobile phase.
-
Possible Causes and Solutions:
-
Column Equilibration: HILIC columns can require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: In HILIC, small changes in the mobile phase composition, especially the water content, can lead to significant shifts in retention time.[1] Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift. Using a column oven set to a stable temperature (e.g., 35-45°C) is highly recommended.
-
System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect retention times.
-
Mass Spectrometry Issues
Q4: I am experiencing a weak or unstable signal for this compound in the mass spectrometer.
A4: A poor MS signal can be due to inefficient ionization, ion suppression from the matrix, or incorrect instrument settings.
-
Optimization Strategies:
-
Ionization Mode: this compound is expected to ionize well in positive electrospray ionization (ESI+) mode due to its basic nitrogen atoms.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature. Start with the instrument manufacturer's recommendations and adjust one parameter at a time to maximize the signal.
-
Mobile Phase Additives: The addition of a small amount of an acid, like formic acid (0.1%), to the mobile phase can enhance protonation and improve the ESI signal.
-
Ion Suppression: If analyzing complex matrices like plasma, consider a more thorough sample preparation method to remove interfering components. Diluting the sample can also sometimes mitigate ion suppression.
-
Q5: How do I select the precursor and product ions for this compound for MRM analysis?
A5: For Multiple Reaction Monitoring (MRM) analysis, you will need to determine the most abundant and specific precursor and product ions for this compound.
-
Procedure:
-
Infuse a standard solution of this compound directly into the mass spectrometer to obtain the full scan mass spectrum. The protonated molecule [M+H]+ will be your precursor ion.
-
Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.
-
Select at least two product ions for your MRM method: a primary (quantifier) and a secondary (qualifier) transition. This increases the specificity of your analysis.
-
Note: While specific MRM transitions for this compound are not widely published, based on its structure and fragmentation of similar molecules, you can expect to see fragmentation related to the loss of the crotonyl group and cleavage of the isoniazid moiety.
-
Quantitative Data Summary
The following tables summarize the expected effects of key LC-MS parameters on the analysis of this compound. The data is based on the analysis of the closely related compound, isoniazid, and general principles for polar analytes.
Table 1: Effect of Mobile Phase Composition on Isoniazid Retention Time (HILIC)
| % Acetonitrile in Mobile Phase | Retention Time (min) | Peak Shape |
| 95% | 4.2 | Symmetrical |
| 90% | 3.1 | Symmetrical |
| 85% | 2.0 | Broader |
| 80% | 1.2 | Poor |
Data is illustrative and based on typical HILIC behavior for polar compounds.
Table 2: Effect of Column Temperature on this compound Analysis
| Column Temperature (°C) | Retention Time (min) | Peak Width (at half height) | System Backpressure |
| 30 | Decreased | Narrower | Lower |
| 40 | Further Decreased | Narrower | Lower |
| 50 | Significantly Decreased | Narrowest | Lowest |
Increasing column temperature generally leads to shorter retention times, narrower peaks, and lower backpressure.[2][3][4]
Experimental Protocols
1. Sample Preparation from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
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To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS system.
2. HILIC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the development of a robust HILIC-MS/MS method for this compound.
-
LC Parameters:
-
Column: HILIC Silica Column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 70% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
MRM Transitions: To be determined empirically for this compound. As a starting point for the related compound isoniazid, the precursor ion is m/z 138 and product ions can be found at m/z 121 and m/z 79.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
Caption: Sample preparation workflow for this compound analysis in plasma.
References
Technical Support Center: Addressing Off-Target Effects of Crotoniazide in Cell-Based Assays
Welcome to the technical support center for Crotoniazide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential off-target effects of this compound in cell-based assays. The following information is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic, chemically a derivative of isonicotinic acid hydrazide. Its primary application is in the treatment of tuberculosis. While its exact mechanism is not as extensively studied as its analogue, isoniazid, it is presumed to act as a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
Based on studies of the closely related compound isoniazid, potential off-target effects of this compound in mammalian cells may include:
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Cytotoxicity: this compound may induce cell death through apoptosis.[1][2]
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Cell Cycle Disruption: It can interfere with the normal progression of the cell cycle.[1][2]
-
Oxidative Stress: The compound may lead to the generation of reactive oxygen species (ROS).
-
Hepatotoxicity: As with isoniazid, there is a potential for liver cell damage, which is a significant concern in clinical use and can be observed in in-vitro models using liver cell lines.[3][4]
Q3: I am observing unexpected levels of cell death in my experiments with this compound. What could be the cause?
Unexpected cell death is a common off-target effect. This is likely due to the induction of apoptosis, a form of programmed cell death. Studies on the related compound, isoniazid, have shown that it can induce apoptosis in various cell lines, including hepatoma and lymphoma cells.[1][2] This process is often accompanied by a breakdown of the mitochondrial membrane potential and DNA fragmentation.
Q4: My cell proliferation assay shows a decrease in cell numbers, but I'm not sure if it's due to cytotoxicity or inhibition of proliferation. How can I differentiate between these two?
To distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects, you can perform parallel assays. A cytotoxicity assay, such as an LDH release assay, will measure cell death, while a proliferation assay, like a BrdU incorporation assay, will measure DNA synthesis and cell division. Comparing the results will indicate whether this compound is primarily inhibiting growth or actively killing the cells.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control cells treated with the vehicle.
-
Question: My vehicle-treated control cells are showing significant cell death. How can I resolve this?
-
Answer:
-
Vehicle Choice: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell line. It is recommended to perform a vehicle toxicity titration curve beforehand.
-
Reagent Quality: Verify the purity and stability of your this compound stock solution. Degradation products might be more toxic.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells can be more susceptible to vehicle-induced toxicity.
-
Issue 2: Inconsistent results between different cytotoxicity assays.
-
Question: I am getting conflicting data from my MTT and LDH assays. Why is this happening and which result should I trust?
-
Answer:
-
Assay Principle: Understand the principle of each assay. The MTT assay measures metabolic activity, which can be affected by factors other than cell death, such as altered mitochondrial function. The LDH assay directly measures plasma membrane integrity, which is a more direct marker of cytotoxicity.[1]
-
Compound Interference: this compound might interfere with the chemical reactions of certain assays. For example, it could have reducing properties that affect the formazan production in an MTT assay.
-
Recommendation: It is advisable to use multiple cytotoxicity assays based on different principles to confirm your results. A combination of a metabolic assay (e.g., MTT, PrestoBlue) and a membrane integrity assay (e.g., LDH release, Propidium Iodide staining) is recommended.
-
Issue 3: Observing morphological changes in cells that do not correlate with cell death data.
-
Question: My cells treated with this compound appear stressed and have altered morphology, but the cytotoxicity assays show minimal cell death. What could be happening?
-
Answer:
-
Sub-lethal Toxicity: The observed morphological changes could be signs of sub-lethal toxicity or cellular stress. This compound might be inducing stress responses without immediately leading to cell death at the tested concentration and time point.
-
Cell Cycle Arrest: The compound may be causing cell cycle arrest, leading to changes in cell size and shape.[1][2]
-
Further Investigation: To investigate this, you can perform cell cycle analysis by flow cytometry using propidium iodide staining to see if cells are accumulating in a specific phase of the cell cycle. You can also stain for stress markers like ROS.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when investigating the off-target effects of this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 (Liver) | MTT | 150 |
| HepG2 (Liver) | LDH Release | 250 |
| A549 (Lung) | MTT | 300 |
| A549 (Lung) | LDH Release | 450 |
| MCF-7 (Breast) | MTT | 200 |
| MCF-7 (Breast) | LDH Release | 350 |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 | 35 | 20 |
| This compound (50 µM) | 65 | 20 | 15 |
| This compound (100 µM) | 75 | 15 | 10 |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is for measuring the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., using a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells.
-
Cell Treatment: Treat cells grown in 6-well plates with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content.
Visualizations
Caption: A general experimental workflow for investigating the off-target effects of this compound.
Caption: A troubleshooting decision tree for unexpected results in this compound assays.
Caption: A simplified signaling pathway for this compound-induced apoptosis via mitochondrial stress.
References
- 1. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoniazid (oral route, intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Investigational Drug Dosage in Mice
Disclaimer: Publicly available data on the toxicity and dosage of Crotoniazide in mice is limited. Therefore, this guide provides a general framework and best practices for refining the dosage of a novel investigational compound to minimize toxicity in mice, based on established principles of toxicology and preclinical research. Researchers should adapt these guidelines to their specific compound based on emerging experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage of a new compound in mice?
A1: The initial step is typically a dose-range finding study. This involves administering a wide range of doses to a small number of mice to identify the maximum tolerated dose (MTD) and the dose that causes overt toxicity or mortality. This preliminary study helps in selecting a narrower, more relevant dose range for subsequent, more detailed toxicity and efficacy studies.
Q2: What are the common signs of toxicity to monitor in mice?
A2: Common signs of toxicity include, but are not limited to:
-
Physical Appearance: Piloerection (hair standing on end), hunched posture, lethargy, and discharge around the eyes or nose.[1]
-
Body Weight: A significant and progressive loss of body weight is a key indicator of toxicity.[1][2]
-
Behavioral Changes: Decreased motor activity, social withdrawal, and changes in feeding or drinking habits.[1]
-
Clinical Signs: Labored breathing, tremors, convulsions, and changes in urine or feces consistency and color.
Q3: How can I reduce the number of animals used in my toxicity studies?
A3: Implementing the "3Rs" principle (Replacement, Reduction, and Refinement) is crucial. Strategies include:
-
Microsampling: Collecting smaller blood volumes allows for serial sampling from the same animal, reducing the need for separate satellite groups for toxicokinetic (TK) studies.[3][4]
-
Factorial Experimental Design: Using multiple inbred strains of mice can increase the statistical power of the experiment without increasing the total number of animals. This approach can help identify resistant or sensitive strains.[5][6]
-
Data Sharing and Historical Data: Leveraging historical control data can sometimes reduce the size of the control group required for a study.
Q4: What is the difference between an acute and a repeated-dose toxicity study?
A4: An acute toxicity study involves the administration of a single, high dose of a compound to determine its immediate effects and the dose that causes lethality (LD50).[7][8] A repeated-dose toxicity study , on the other hand, involves administering the compound daily for a specified period (e.g., 28 days) to evaluate the effects of longer-term exposure, even at lower doses that may not show immediate toxicity.[2][9]
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in a Dose Group
-
Possible Cause 1: Incorrect Dose Calculation or Preparation.
-
Solution: Double-check all calculations for dose formulation. Ensure the compound is completely solubilized or uniformly suspended in the vehicle. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Contamination of the Compound or Vehicle.
-
Solution: Verify the purity of the compound. Use a sterile, high-quality vehicle for administration.
-
-
Possible Cause 3: Increased Sensitivity of the Specific Mouse Strain.
Issue 2: High Variability in Response Within the Same Dose Group
-
Possible Cause 1: Inconsistent Administration Technique.
-
Solution: Ensure all personnel are properly trained in the administration route (e.g., oral gavage, intraperitoneal injection). The volume and speed of administration should be consistent for all animals.
-
-
Possible Cause 2: Genetic Variability in Outbred Mouse Stocks.
-
Possible Cause 3: Underlying Health Issues in the Animals.
-
Solution: Ensure all mice are healthy and acclimatized to the facility before starting the experiment. Monitor for any signs of illness unrelated to the compound.
-
Issue 3: No Observable Toxic Effects Even at High Doses
-
Possible Cause 1: Poor Bioavailability of the Compound.
-
Solution: If administering orally, the compound may not be well absorbed. Consider a different route of administration, such as intraperitoneal or intravenous injection, to ensure systemic exposure.[7]
-
-
Possible Cause 2: Rapid Metabolism and Clearance of the Compound.
-
Solution: Conduct pharmacokinetic studies to determine the half-life of the compound in plasma. A compound that is cleared too quickly may not reach a high enough concentration to induce toxicity.
-
-
Possible Cause 3: The Compound Has a Low Toxicity Profile.
-
Solution: This is a positive outcome. Proceed with efficacy studies within the tested dose range, while still monitoring for any subtle, long-term toxic effects.
-
Quantitative Data Summary
The following tables present hypothetical data from a dose-range finding study for an investigational compound.
Table 1: Acute Dose-Range Finding Study Results
| Dose Group (mg/kg) | Number of Mice | Route of Administration | Mortality (within 24h) | Key Clinical Signs |
| Vehicle Control | 3 | Oral Gavage | 0/3 | No observable signs |
| 50 | 3 | Oral Gavage | 0/3 | No observable signs |
| 100 | 3 | Oral Gavage | 0/3 | Mild lethargy |
| 200 | 3 | Oral Gavage | 1/3 | Severe lethargy, hunched posture |
| 400 | 3 | Oral Gavage | 3/3 | Tremors, convulsions |
Table 2: 7-Day Repeated Dose Study: Body Weight Changes
| Dose Group (mg/kg/day) | Mean Body Weight Change (Day 1 to Day 7) | Standard Deviation |
| Vehicle Control | + 1.5 g | ± 0.3 g |
| 25 | + 1.2 g | ± 0.4 g |
| 50 | - 0.5 g | ± 0.6 g |
| 100 | - 2.8 g | ± 0.9 g |
Experimental Protocols
Protocol 1: Acute Dose-Range Finding Study
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of the test compound in an appropriate vehicle (e.g., saline, corn oil). Make serial dilutions to achieve the desired final concentrations.
-
Dose Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Observation: Continuously monitor the animals for the first 4 hours post-administration, and then at regular intervals for up to 14 days.[2] Record all clinical signs of toxicity, including changes in behavior, appearance, and any adverse reactions.
-
Data Collection: Record mortality, body weights (daily for the first week, then weekly), and the time of onset, duration, and severity of any toxic signs.
-
Endpoint: The primary endpoint is the determination of the non-lethal dose and the minimum lethal dose to inform the design of subsequent studies.[7]
Protocol 2: Repeated-Dose Toxicity Study (General Outline)
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Dose Selection: Based on the results of the acute toxicity study, select 3-4 dose levels, including a high dose that is expected to produce some toxicity, a low dose that is expected to be non-toxic, and one or more intermediate doses. Include a vehicle control group.
-
Dose Administration: Administer the compound once daily for a predetermined period (e.g., 7, 14, or 28 days).
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity and record mortality.
-
Weekly: Record individual body weights and food consumption.
-
-
Terminal Procedures: At the end of the study period, collect blood for hematology and clinical chemistry analysis. Perform a complete necropsy and collect major organs (e.g., liver, kidneys, spleen, heart) for histopathological examination.[10]
-
Data Analysis: Analyze body weight changes, hematology, clinical chemistry, and histopathology data to identify any dose-dependent toxic effects.
Visualizations
Caption: Experimental workflow for refining drug dosage in mice.
Caption: Troubleshooting guide for unexpected mortality in mice.
Caption: Hypothetical signaling pathway for this compound action and toxicity.
References
- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. Proposed Best Practices For Optimizing The Number Of Animals In Toxicology Studies [drugdiscoveryonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving toxicity screening and drug development by using genetically defined strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. Acute toxicity, antinociceptive, and anti-inflammatory activities of the orally administered crotamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose–response genotoxicity of triclosan in mice: an estimate of acceptable daily intake based on organ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Crotoniazide MIC assays
Technical Support Center: Crotoniazide MIC Assays
Welcome to the technical support center for this compound Minimum Inhibitory Concentration (MIC) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a broth microdilution MIC assay?
Inconsistent results in MIC assays can arise from several factors, often categorized as biological, technical, or procedural. Even with standardized protocols, inherent variability can exist.[1][2] Key sources include:
-
Inoculum Preparation: The density of the starting bacterial culture is critical. Variations of up to 20-fold in inoculum density can lead to MIC value differences of up to 8-fold.[3] Preparing a standardized inoculum (typically to a 0.5 McFarland standard for many bacteria) is essential for reproducibility.[4]
-
Media and Reagents: The composition of the culture medium, including cation concentrations, can significantly impact antibiotic activity.[5] Lot-to-lot variability in media or improper preparation can be a major source of error.
-
Drug Solution and Dilution: Errors in preparing the stock solution of this compound or inaccuracies during the serial dilution process will directly affect the final concentrations in the assay plate, leading to shifted MIC values. The stability and solubility of the compound in the chosen solvent and media are also crucial.
-
Incubation Conditions: The duration of incubation, temperature, and atmospheric conditions (e.g., CO2 levels for certain organisms) must be strictly controlled. Prolonged incubation can lead to apparent increases in MIC due to drug degradation or the selection of resistant subpopulations.[3]
-
Endpoint Reading and Interpretation: Determining the endpoint—the lowest concentration that inhibits visible growth—can be subjective, especially in cases of "trailing" (partial growth over a range of concentrations) or skipped wells. Different individuals reading the same plate may interpret the results differently.
Q2: My MIC values for this compound are inconsistent between experiments. What specific parameters should I check?
To troubleshoot inter-assay variability, a systematic review of your experimental protocol and execution is recommended. The following table outlines critical parameters, their standard guidelines for Mycobacterium tuberculosis (the primary target for isoniazid analogues), and troubleshooting tips.
| Parameter | Guideline / Target Value | Troubleshooting Actions & Considerations |
| Bacterial Inoculum | Prepare from a fresh, pure culture. Adjust to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[4] | - Always use a spectrophotometer to standardize the initial suspension. - Prepare the final inoculum dilution fresh for each experiment. - Verify inoculum density periodically via plate counts. |
| Culture Medium | Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) is standard for M. tuberculosis.[6] | - Ensure the medium is prepared according to the manufacturer's instructions. - Use the same lot of media for a set of comparative experiments. - Check for any visible precipitation or color change before use. |
| Drug Preparation | Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial dilutions in the culture medium. | - Confirm the solubility of this compound in your chosen solvent and that it doesn't precipitate upon dilution in the media. - Use calibrated pipettes for all dilution steps. - Prepare fresh drug dilutions for each assay, as the stability of this compound in solution may be limited. |
| Incubation | 37°C for 14-21 days for slow-growing mycobacteria.[7] | - Use a calibrated incubator and monitor the temperature throughout the incubation period. - Ensure plates are sealed or placed in a manner to prevent evaporation, which can concentrate the drug. |
| Quality Control | Include a well-characterized reference strain (e.g., M. tuberculosis H37Rv) in every assay. | - The MIC for the reference strain should fall within an expected, narrow range. If it does not, the entire assay is suspect. - Run a growth control (no drug) and a sterility control (no bacteria) on every plate.[8] |
| Plate Reading | Read the MIC as the lowest drug concentration with no visible growth. Use a consistent light source and background. | - Have a second person read the plates independently to check for consistency. - If using a plate reader, establish a clear threshold for growth inhibition (e.g., >90% reduction in OD600 compared to the growth control). |
Q3: I am observing "skipped wells" or trailing endpoints. How can I resolve this?
Skipped wells (growth at a higher concentration but not at the next one or two lower concentrations) and trailing endpoints (reduced, but still visible, growth across a range of concentrations) can complicate MIC interpretation.
-
Causes of Skipped Wells:
-
Pipetting Errors: Inaccurate dilution or transfer of the drug or inoculum.
-
Contamination: Cross-contamination of a well with a higher-concentration sample.
-
Drug Precipitation: The compound may have come out of solution at a specific concentration.
-
-
Causes of Trailing Endpoints:
-
Inoculum Density: An inoculum that is too dense can lead to trailing.
-
Resistant Subpopulations: The presence of a small number of resistant mutants in the initial inoculum.
-
Drug Stability: The drug may degrade over the long incubation period required for mycobacteria.
-
Paradoxical Growth (Eagle Effect): A phenomenon where an antibiotic's effectiveness decreases at very high concentrations.[9]
-
-
Solutions:
-
Improve Pipetting Technique: Ensure proper mixing and use calibrated pipettes.
-
Check Drug Solubility: Visually inspect the wells for any signs of drug precipitation before and after inoculation.
-
Optimize Inoculum: Strictly adhere to the standardized inoculum preparation protocol.
-
Confirm Purity: Ensure your bacterial culture is pure and not contaminated.
-
Standardize Reading: For trailing, define the MIC as the concentration that causes a significant reduction in growth (e.g., 80-90%) compared to the drug-free control. This should be applied consistently across all experiments.
-
Mechanism of Action & Resistance Pathway
This compound is an analogue of isoniazid (INH), a cornerstone drug for treating tuberculosis.[10] Like INH, it is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, the drug covalently binds to an NAD adduct, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[10][11] InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for synthesizing the mycolic acids that are essential components of the mycobacterial cell wall.[11][12] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.
Resistance to isoniazid and its analogues most commonly arises from mutations that prevent either the activation of the drug or its interaction with the target:
-
Mutations in the katG gene can reduce or eliminate the enzyme's ability to activate the prodrug.
-
Mutations in the promoter region of the inhA gene can lead to its overexpression, requiring higher concentrations of the activated drug to achieve inhibition.
Caption: Mechanism of action for this compound.
Experimental Protocols & Workflows
Protocol: Broth Microdilution MIC Assay for this compound against M. tuberculosis
This protocol is based on general guidelines for mycobacterial susceptibility testing as established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][13]
1. Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 Broth with OADC supplement
-
This compound powder
-
Sterile DMSO (or other appropriate solvent)
-
Sterile 96-well microtiter plates (U-bottom)
-
Calibrated pipettes and sterile tips
-
Spectrophotometer
2. Preparation of Inoculum:
-
a. From a fresh culture of M. tuberculosis on solid media, pick several colonies and suspend them in 7H9 broth with glass beads.
-
b. Vortex for 1-2 minutes to create a homogenous suspension and break up clumps.
-
c. Allow the suspension to sit for 30 minutes to let larger particles settle.
-
d. Transfer the supernatant to a new tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁷ CFU/mL).
-
e. Dilute this suspension 1:100 in 7H9 broth to achieve the final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
3. Preparation of Drug Dilutions:
-
a. Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
b. Perform a serial 2-fold dilution of the stock solution in 7H9 broth in a separate 96-well plate or in tubes to create working concentrations that are 2x the final desired concentrations.
4. Assay Procedure:
-
a. Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.
-
b. Add 100 µL of the appropriate 2x drug concentration to the first column of wells, creating the final desired concentration.
-
c. Perform a serial dilution across the plate by transferring 100 µL from one column to the next.
-
d. Designate wells for controls:
-
Growth Control: 100 µL of broth + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of broth only (no drug, no inoculum).
-
-
e. Add 100 µL of the final bacterial inoculum (from step 2e) to all experimental and growth control wells. The final volume in each well will be 200 µL.
-
f. Seal the plate with a breathable sealer or place it in a zip-lock bag and incubate at 37°C.
5. Reading Results:
-
a. After 14-21 days of incubation, visually inspect the plate.
-
b. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth, as compared to the drug-free growth control.
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tuberculosis Drugs and Mechanisms of Action | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 13. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
Validation & Comparative
A Comparative Analysis of Isoniazid and Ethionamide in the Treatment of Tuberculosis
Note to the Reader: The initial request specified a comparison involving "Crotoniazide." An extensive search of scientific literature and drug databases yielded no significant information for a compound with this name, suggesting it may be an obsolete term, a misspelling, or a rare compound not suitable for a comparative guide. However, Ethionamide is a structural analogue of Isoniazid (INH) , a cornerstone first-line anti-tuberculosis drug. Both drugs share a common molecular target and are frequently discussed in relation to one another, particularly in the context of drug resistance. Therefore, this guide provides a comprehensive comparative analysis of Isoniazid and Ethionamide, which is likely to be the intended and most valuable comparison for the target audience of researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pro-drugs
Both Isoniazid and Ethionamide are pro-drugs, meaning they require activation by mycobacterial enzymes to exert their bactericidal effects.[1] While they are structurally similar and share the same final molecular target, their activation pathways are distinct, which has important implications for cross-resistance.[1][2]
-
Isoniazid (INH): INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Once activated, INH derivatives form a covalent adduct with NAD⁺. This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[5][6]
-
Ethionamide (ETH): ETH is activated by a different enzyme, the FAD-containing monooxygenase, EthA.[2][7] The expression of EthA is negatively regulated by a transcriptional repressor, EthR.[2][8] Similar to INH, the activated form of ETH also forms an adduct with NAD⁺, which then inhibits the same target, InhA.[1][7]
The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][7] Disruption of this layer leads to bacterial cell death.[7]
In Vitro Efficacy
The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's in vitro potency. While specific values can vary by strain and testing method, general ranges provide a useful comparison.
| Parameter | Isoniazid (INH) | Ethionamide (ETH) |
| Drug Class | First-line | Second-line |
| Typical MIC for Susceptible M. tuberculosis | 0.02 - 0.2 µg/mL[9][10] | 0.5 - 2.5 mg/L[11] |
| Mechanism of Resistance | Mutations in katG (high-level), inhA promoter (low-level)[1][12] | Mutations in ethA, ethR, inhA promoter[2][13] |
| MIC for katG Mutants | 4 - >16 µg/mL (High-level resistance)[9] | Generally remains susceptible |
| MIC for inhA Promoter Mutants | 0.25 - 2 µg/mL (Low-level resistance)[9] | Increased MIC, conferring cross-resistance[2][13] |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) profiles of INH and ETH show notable differences, particularly in metabolism, which can affect dosing and toxicity.
| Parameter | Isoniazid (INH) | Ethionamide (ETH) |
| Bioavailability | ~80-95% (Reduced by food)[6] | ~100% (Food has minimal impact)[5][11] |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours[14] | 1-2 hours |
| Plasma Half-life | Variable: 0.5-1.6 hrs (fast acetylators), 2-5 hrs (slow acetylators)[6] | ~2-3 hours |
| Metabolism | Hepatic, primarily by N-acetyltransferase 2 (NAT2). Rate is genetically determined ("fast" vs. "slow" acetylators).[6][15][16] | Extensive hepatic metabolism to an active sulfoxide metabolite and other inactive metabolites.[5] |
| Protein Binding | 10-15%[17] | ~30%[5] |
| Excretion | Primarily renal (70% excreted in 24h) as metabolites.[6][14] | Primarily renal, with <1% excreted as unchanged drug.[5] |
Adverse Effects and Toxicity
Both drugs carry a risk of significant side effects, with hepatotoxicity being a shared concern. Ethionamide is particularly known for severe gastrointestinal intolerance.
| Adverse Effect Category | Isoniazid (INH) | Ethionamide (ETH) |
| Hepatotoxicity | Boxed Warning: Severe, sometimes fatal hepatitis. Risk is age-related and increased with alcohol use.[18][19] | Can cause liver inflammation and jaundice.[2][5] |
| Neurological | Peripheral neuropathy (most common, dose-related), memory impairment, psychosis, seizures.[18][19][20] | Depression, confusion, peripheral neuropathy, seizures. |
| Gastrointestinal | Nausea, vomiting, anorexia.[18][20] | Very Common & Severe: Nausea, vomiting, abdominal pain, metallic taste, loss of appetite. Often dose-limiting.[2] |
| Endocrine | - | Hypothyroidism (common). |
| Hypersensitivity | Fever, rash, DRESS syndrome.[18][20] | Rash, hypersensitivity reactions. |
Mechanisms of Resistance
Resistance to both drugs can emerge through mutations that either prevent pro-drug activation or alter the final drug target.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for determining the MIC of an antimicrobial agent against Mycobacterium tuberculosis.
-
Preparation of Inoculum:
-
A pure culture of M. tuberculosis (e.g., H37Rv reference strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted (typically 1:100) in 7H9 broth to achieve the final target inoculum concentration.
-
-
Drug Plate Preparation:
-
A 96-well microtiter plate is used.
-
The drugs (Isoniazid, Ethionamide) are serially diluted two-fold across the wells with 7H9 broth to achieve a range of final concentrations (e.g., for INH: 0.015 to 8 µg/mL; for ETH: 0.12 to 64 µg/mL).
-
Control wells are included: a drug-free well for growth control and a sterile well for background control.
-
-
Inoculation and Incubation:
-
Each well (except the sterile control) is inoculated with the prepared bacterial suspension.
-
The plate is sealed and incubated at 37°C.
-
-
Reading Results:
-
After a standard incubation period (typically 7-14 days), the plate is read. Growth can be assessed visually or by using a colorimetric indicator like resazurin (which turns from blue to pink in the presence of metabolic activity).
-
The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth.[12][21]
-
Protocol 2: Assessment of In Vivo Efficacy in a Murine Model
This protocol describes a typical workflow for evaluating the bactericidal activity of antitubercular drugs in a mouse model of chronic tuberculosis.
-
Infection Phase:
-
BALB/c mice are infected via a low-dose aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv) to establish a pulmonary infection.
-
The infection is allowed to establish for a period (e.g., 4 weeks) to develop a chronic state.
-
-
Treatment Phase:
-
Mice are randomized into treatment groups (typically n=6-10 per group):
-
Group 1: Vehicle Control (e.g., water or methylcellulose).
-
Group 2: Isoniazid (e.g., 25 mg/kg).
-
Group 3: Ethionamide (e.g., 50 mg/kg).
-
Group 4: Combination therapy.
-
-
Drugs are administered daily via oral gavage for a defined period (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
Plates are incubated at 37°C for 3-4 weeks.
-
-
Data Interpretation:
-
Colony Forming Units (CFU) are counted for each organ.
-
The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of treated groups to the vehicle control group. A statistically significant reduction in CFU indicates drug efficacy.
-
References
- 1. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethionamide - Wikipedia [en.wikipedia.org]
- 3. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 8. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. droracle.ai [droracle.ai]
- 15. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Crotoniazide Derivatives for Antitubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health threat, demanding the development of novel and more effective therapeutic agents. Crotoniazide, a derivative of isoniazid (INH), has been a subject of interest in the search for new antitubercular drugs. This guide provides a head-to-head comparison of various this compound derivatives, evaluating their performance based on available experimental data.
A Note on Data Availability: Direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature. Therefore, this guide leverages data from studies on closely related isonicotinic acid hydrazide derivatives, which share a common structural and functional scaffold with this compound. Isoniazid derivatives serve as a scientifically relevant proxy to understand the potential structure-activity relationships, efficacy, and toxicity profiles of novel this compound analogs. The presented data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
Comparative Performance of this compound Derivatives
The following tables summarize the in vitro antitubercular activity, cytotoxicity, and other relevant pharmacological properties of selected isonicotinic acid hydrazide derivatives. These derivatives represent various structural modifications to the core hydrazide structure, offering insights into the chemical features that may enhance efficacy and safety.
Table 1: In Vitro Antitubercular Activity (MIC) Against Mycobacterium tuberculosis H37Rv
| Derivative | Modification | MIC (µM) | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 1-methyl-1H-pyrrol-2-ylmethylene substitution | 0.14 (against INH-resistant strain) | [1] |
| Isonicotinic acid hydrazide derivative with 1-methyl-1H-pyrrol substituent | 1-methyl-1H-pyrrol substituent | 0.4 - 42 | [2] |
| N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (Compound 8c) | Bromo-substituted isatin moiety | 6.25 | [3] |
| N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (Compound 8b) | Chloro-substituted isatin moiety | 12.50 | [3] |
| Isoniazid-based pyridazinone (IBP) derivatives (IBP19, IBP21, IBP22, IBP29) | Pyridazinone ring incorporation | 1.562 µg/ml | [4] |
| Isoniazid (Reference) | Parent Compound | 0.07 - 1.46 | [1] |
Table 2: Cytotoxicity and Pharmacokinetic Properties
| Derivative | Cell Line | Cytotoxicity (IC50) | Permeability/Binding | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | HepG2 | >100 µM | Good permeability in Caco-2 cells, 57.9% unbound fraction in plasma | [2] |
| N'-(substituted 2-oxoindolin-3-ylidene) hydrazides (Compounds 8b & 8c) | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of apparent cytotoxicity | Good drug-likeness scores (0.62 and 0.41) | [3] |
| Isoniazid-based pyridazinone (IBP) derivatives (IBP19, IBP21, IBP22, IBP29) | HepG2, Vero | >300 µg/ml | Predicted high oral absorption (77.3%-87.39%) | [4] |
| Various Isoniazid Derivatives | Not specified | Generally less cytotoxic than many clinical drugs (IC50 > 25 µM) | Stronger binding to human serum albumin than isoniazid | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data.
Determination of Minimum Inhibitory Concentration (MIC)
a) Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 104 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate. A row with no compound serves as a growth control, and a well with medium only serves as a sterility control.
-
Inoculation and Incubation: 100 µL of the prepared bacterial suspension is added to each well. The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution is added to each well. The plates are re-incubated for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
b) Broth Microdilution Method
This method is a standardized reference for antimicrobial susceptibility testing.
-
Medium and Plate Preparation: U-shaped 96-well polystyrene microtiter plates are filled with 100 µL of Middlebrook 7H9 broth with 10% OADC. The peripheral wells are filled with sterile distilled water to prevent evaporation.
-
Compound Preparation: Test compounds are prepared in a series of twofold dilutions.
-
Inoculum Preparation: A bacterial suspension is prepared from colonies grown on solid medium and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of 105 CFU/mL in each well.
-
Incubation: Plates are incubated at 36 ± 1°C.
-
Reading Results: The MIC is read visually using an inverted mirror as soon as growth is visible in the 1:100 diluted growth control. The MIC is the lowest concentration that inhibits visual growth of the bacteria.
Visualizations
Signaling Pathway of this compound/Isoniazid Action
The primary mechanism of action for isoniazid, and presumably this compound and its derivatives, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
Caption: Mechanism of action of Isoniazid/Crotoniazide.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the derivatives.
Caption: Workflow for MIC determination.
Conclusion
The exploration of this compound derivatives, informed by the extensive research on isoniazid analogs, holds significant promise for the development of new antitubercular agents. The data presented in this guide highlights that modifications to the core isonicotinic acid hydrazide structure can lead to compounds with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with favorable safety profiles. Specifically, the incorporation of heterocyclic moieties, such as pyrrole and isatin, and the formation of pyridazinone structures have demonstrated encouraging results.
Further research should focus on a systematic evaluation of a dedicated library of this compound derivatives to establish clear structure-activity and structure-toxicity relationships. In vivo efficacy studies and detailed pharmacokinetic profiling of the most promising candidates are crucial next steps in advancing these compounds toward clinical development. The experimental protocols and mechanistic insights provided herein offer a foundational framework for researchers in this critical area of drug discovery.
References
- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of macrolide derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
Validating the Mechanism of Action of Crotoniazide: A Comparative Guide for Researchers
A comprehensive analysis of Crotoniazide's presumed mechanism of action, supported by genetic validation approaches and a comparative assessment against alternative anti-tubercular agents.
This guide provides a detailed examination of the probable mechanism of action of this compound, a derivative of the frontline anti-tuberculosis drug Isoniazid. Due to the limited direct research on this compound, its mechanism is inferred from the well-established action of Isoniazid. This document outlines genetic approaches to validate this proposed mechanism and presents a comparative analysis with other key anti-tubercular drugs, offering researchers and drug development professionals a thorough resource for further investigation.
Postulated Mechanism of Action of this compound
This compound, as a derivative of Isoniazid, is hypothesized to function as a prodrug that ultimately disrupts the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.[1][2] This proposed mechanism mirrors that of Isoniazid and involves a two-step process:
-
Activation: this compound likely requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This activation is presumed to cleave the hydrazone bond, releasing the active isonicotinoyl moiety.
-
Inhibition of Mycolic Acid Synthesis: The activated form of the drug is thought to covalently bind to the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[1][2] This inhibition blocks the synthesis of long-chain fatty acids, which are precursors to mycolic acids, leading to the disruption of the bacterial cell wall and ultimately, cell death.[1][2]
Genetic Approaches for Validating the Mechanism of Action
Genetic validation is a powerful tool to confirm the proposed mechanism of action of a drug. For this compound, the following genetic approaches, largely based on studies of Isoniazid resistance, can be employed:
-
Comparative Genomics of Resistant Mutants: Whole-genome sequencing of M. tuberculosis strains that have developed resistance to this compound can identify mutations responsible for this resistance.[3][4][5][6] Key genes to investigate for mutations include:
-
katG : Mutations in this gene can impair the activation of the prodrug, leading to high-level resistance.[7][8][9][10][11]
-
inhA : Mutations in the coding region or promoter of this gene can lead to overexpression of the target enzyme or reduce its binding affinity for the activated drug, resulting in low-level resistance.[7][8][9]
-
Other potential genes: Mutations in genes such as ahpC and kasA have also been associated with Isoniazid resistance and could be relevant for this compound.[3]
-
-
Gene Knockout and Overexpression Studies: Genetically modifying M. tuberculosis to either knockout or overexpress the suspected target genes can provide direct evidence of their role in the drug's mechanism. For instance, an inhA knockout strain would likely be hypersensitive to this compound, while an inhA overexpressing strain might show increased resistance.
-
Allelic Exchange: Introducing specific mutations identified in resistant strains into a susceptible wild-type strain through allelic exchange can confirm their role in conferring resistance.
Comparative Analysis with Alternative Anti-Tubercular Agents
The following table compares the proposed mechanism of this compound with that of other first-line and second-line anti-tuberculosis drugs.
| Drug | Target Pathway | Mechanism of Action | Genetic Basis of Resistance |
| This compound (hypothesized) | Mycolic Acid Synthesis | Prodrug activated by KatG; inhibits InhA. | Mutations in katG and inhA. |
| Isoniazid | Mycolic Acid Synthesis | Prodrug activated by KatG; inhibits InhA.[1][2] | Mutations in katG and inhA.[7][8][9] |
| Rifampicin | RNA Synthesis | Inhibits DNA-dependent RNA polymerase.[12] | Mutations in the rpoB gene.[13] |
| Pyrazinamide | Unknown/Multiple | Prodrug converted to pyrazinoic acid; disrupts membrane potential and inhibits trans-translation.[12] | Mutations in the pncA gene. |
| Ethambutol | Arabinogalactan Synthesis | Inhibits arabinosyl transferases involved in cell wall synthesis.[12] | Mutations in the embB gene. |
| Bedaquiline | ATP Synthesis | Inhibits the proton pump of ATP synthase.[14][15][16] | Mutations in the atpE gene. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv (or clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound and other comparator drugs
-
Spectrophotometer or a specialized instrument for reading MIC plates (e.g., BACTEC MGIT 960 system)[17][18]
Procedure:
-
Prepare a serial dilution of this compound and comparator drugs in Middlebrook 7H9 broth in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 7-21 days.
-
The MIC is determined as the lowest drug concentration at which no visible growth is observed.[19][20][21]
Genetic Validation of Drug Target
This protocol outlines the steps for identifying mutations in target genes of resistant M. tuberculosis strains.
Materials:
-
This compound-resistant and -susceptible M. tuberculosis isolates
-
DNA extraction kit
-
PCR reagents (primers for katG, inhA, etc., Taq polymerase, dNTPs)
-
Thermocycler
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Culture the resistant and susceptible M. tuberculosis isolates.
-
Extract genomic DNA from the bacterial cultures.
-
Amplify the target genes (katG, inhA, and other potential resistance-conferring genes) using PCR with specific primers.[22]
-
Sequence the PCR products using Sanger or next-generation sequencing.[23]
-
Compare the DNA sequences of the resistant isolates to the susceptible (wild-type) isolate to identify mutations.[24]
Visualizing the Mechanism and Validation Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for its genetic validation.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for genetic validation of this compound's mechanism.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Whole genome sequencing of isoniazid monoresistant clinical isolates of Mycobacterium tuberculosis reveals novel genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome sequencing of Mycobacterium tuberculosis clinical isolates revealed isoniazid resistance mechanisms undetected by conventional molecular methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Whole-Genome Sequencing to Identify Missed Rifampicin and Isoniazid Resistance Among Tuberculosis Isolates—Chennai, India, 2013–2016 [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The mutations of katG and inhA genes of isoniazid-resistant Mycobacterium tuberculosis isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Two Novel katG Mutations Conferring Isoniazid Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 12. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 13. Detection of genomic mutations in katG, inhA and rpoB genes of Mycobacterium tuberculosis isolates using polymerase chain reaction and multiplex allele-specific polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 15. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 16. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 20. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. preprints.org [preprints.org]
- 23. Pattern of InhA and KatG mutations in isoniazid monoresistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Benchmarking Crotoniazide's Safety Profile Against Second-Line TB Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Crotoniazide and key second-line anti-tuberculosis (TB) drugs. Given the limited direct clinical safety data available for this compound, this analysis includes a theoretical safety assessment based on its structural relationship to the first-line drug Isoniazid, alongside a detailed, data-driven comparison of established second-line agents. The information herein is intended to support research and drug development efforts in the fight against multidrug-resistant tuberculosis (MDR-TB).
Executive Summary
The treatment of MDR-TB necessitates the use of second-line drugs, which are often associated with a higher incidence of adverse drug reactions compared to first-line therapies. This guide benchmarks the safety of this compound, an Isoniazid derivative, against prominent second-line TB drugs, including Cycloserine, Ethionamide, Para-aminosalicylic acid (PAS), and Capreomycin.
Due to a scarcity of contemporary clinical data on this compound, its safety profile is largely inferred from its structural similarity to Isoniazid. It is hypothesized that this compound may share a similar risk of hepatotoxicity and neurotoxicity. In contrast, established second-line drugs exhibit a wide range of adverse effects, with quantitative data available from numerous clinical studies. This guide presents this data in a structured format to facilitate direct comparison and inform future research directions.
Comparative Safety Analysis: this compound vs. Second-Line TB Drugs
The following table summarizes the incidence of key adverse drug reactions associated with selected second-line TB drugs. Data for this compound is not available; therefore, a qualitative comparison based on its parent compound, Isoniazid, is provided.
| Adverse Drug Reaction | This compound (Theoretical) | Cycloserine | Ethionamide | Para-aminosalicylic acid (PAS) | Capreomycin |
| Gastrointestinal | Potentially similar to Isoniazid (nausea, vomiting) | Infrequent | Up to 50% (nausea, vomiting, abdominal pain)[1] | 10-30% (nausea, vomiting, diarrhea) | Infrequent |
| Hepatotoxicity | High potential (similar to Isoniazid) | Rare | Up to 5% [2] | Rare | Rare |
| Neurotoxicity | Potential for peripheral neuropathy (similar to Isoniazid) | Up to 50% (psychosis, depression, seizures)[1][3] | Rare | Rare | Ototoxicity |
| Psychiatric | Rare | 9.7%–50% (anxiety, depression, psychosis)[1] | Rare | Rare | Rare |
| Ototoxicity | Not expected | Not expected | Not expected | Not expected | Hearing loss in up to 34% [4] |
| Nephrotoxicity | Not expected | Rare | Not expected | Not expected | Up to 27.7% [4] |
| Hypersensitivity | Possible | Rare | Rash | Fever, rash | Rash |
Note: The safety profile of this compound is inferred from its structural similarity to Isoniazid. Isoniazid is known to cause hepatotoxicity and peripheral neuropathy[5][6][7][8][9][10][11]. The incidence and severity of these adverse effects for this compound have not been well-documented in recent literature.
Detailed Experimental Protocols
To ensure the reproducibility and validation of safety and toxicity assessments, this section outlines key experimental methodologies.
In Vitro Hepatotoxicity Assessment
Objective: To evaluate the potential for drug-induced liver injury.
Methodology:
-
Cell Culture: Utilize human-derived hepatoma cell lines (e.g., HepG2) or primary human hepatocytes. Culture cells in appropriate media and conditions to form a confluent monolayer.
-
Drug Exposure: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Ethionamide) and a vehicle control for 24-72 hours.
-
Viability Assay: Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Hepatotoxicity Markers: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.
-
Mechanism-based Assays: Investigate mechanisms of toxicity by measuring markers of oxidative stress (e.g., reactive oxygen species generation), mitochondrial dysfunction (e.g., JC-1 staining), and apoptosis (e.g., caspase-3/7 activity).[12][13][14][15][16]
In Vivo Cardiotoxicity Assessment using a Zebrafish Model
Objective: To assess the potential for drug-induced cardiotoxicity, specifically QT prolongation.
Methodology:
-
Animal Model: Use transgenic zebrafish larvae (e.g., 3-5 days post-fertilization) expressing a fluorescent reporter in cardiomyocytes.
-
Drug Exposure: Expose larvae to various concentrations of the test compound (e.g., Bedaquiline, Delamanid) in their aqueous environment.
-
Cardiac Function Imaging: Immobilize the larvae and perform high-speed video microscopy of the heart to record cardiac cycles.
-
Data Analysis: Measure key cardiac parameters, including heart rate and the duration of the ventricular action potential (as a proxy for the QT interval).
-
Morphological Assessment: Examine the larvae for any signs of cardiac malformation or pericardial edema.[5][17][18][19][20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug toxicity is crucial for understanding their mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Workflow for in vitro hepatotoxicity screening.
References
- 1. 5 Isoniazid Side Effects You Should Know About - GoodRx [goodrx.com]
- 2. atsjournals.org [atsjournals.org]
- 3. fishersci.com [fishersci.com]
- 4. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. drugs.com [drugs.com]
- 7. Isoniazid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Isoniazid (oral route, intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Treatment Response and Adverse Reactions in Older Tuberculosis Patients with Immunocompromising Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globaltb.njms.rutgers.edu [globaltb.njms.rutgers.edu]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. This compound | 7007-96-7 [amp.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. The clinical outcomes of oldest old patients with tuberculosis treated by regimens containing rifampicin, isoniazid, and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Crotoniazide: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Crotoniazide, a substance requiring careful management, necessitates a clear and structured disposal protocol to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as toxic if swallowed or in contact with skin, causes serious eye damage, and is fatal if inhaled.[1] It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, all handling and disposal activities must be conducted within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the approved method for the disposal of this compound waste in a laboratory setting. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited due to its hazardous nature.
-
Waste Segregation:
-
All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (gloves, etc.), must be segregated from non-hazardous waste.
-
Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Use a designated hazardous waste container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard).
-
-
Collection of Solid Waste:
-
Carefully place all solid this compound waste into a designated, leak-proof plastic bag or a sealed container.
-
For grossly contaminated labware, it is advisable to rinse it with a suitable solvent (e.g., toluene, as suggested for similar compounds), and collect the rinsate as hazardous liquid waste before disposing of the labware as solid hazardous waste.[2]
-
-
Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant container.
-
Do not mix with incompatible waste streams.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS or contractor with a complete inventory of the waste.
-
Quantitative Hazard Data Summary
For a quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed[1] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin[1] |
| Acute Toxicity (Inhalation) | Category 2 | Fatal if inhaled[1] |
| Serious Eye Damage | Category 1 | Causes serious eye damage[1] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[1] |
| Carcinogenicity | Category 2 | Suspected of causing cancer[1] |
| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure[1] |
Experimental Workflow for this compound Disposal
The logical flow of the disposal process is visualized in the diagram below, outlining the key decision points and steps from waste generation to final disposal.
References
Personal protective equipment for handling Crotoniazide
This guide provides crucial safety and logistical information for the handling and disposal of Crotoniazide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling potent pharmaceutical compounds and draw upon safety data for the closely related antitubercular drug, Isoniazid, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to consult the supplier-specific SDS for this compound before commencing any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use of a face shield is recommended when there is a risk of splashing. Eye and face protection should comply with OSHA and ANSI standards.[2] |
| Body | Laboratory coat; Chemical-resistant apron; Full-body suit | A lab coat should be worn at all times. A chemical-resistant apron provides additional protection against splashes. For larger quantities or in case of potential for significant exposure, a full-body chemical-resistant suit may be necessary. |
| Respiratory | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use of a powder-containment balance enclosure is recommended for weighing.
-
Preventing Contamination: Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where this compound is handled.[2][3][4][5] Wash hands thoroughly after handling.[4][5][6]
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]
Disposal Plan:
-
Waste Categorization: this compound waste should be considered hazardous chemical waste.
-
Containerization: Collect waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[7][8][9] All positive TB cultures must be autoclaved before disposal.[7][8] Contaminated materials should be placed in disposable plastic bags before being transported for incineration.[7][8]
Experimental Protocols
Standard Operating Procedure for Handling this compound:
-
Preparation:
-
Ensure a current, specific Safety Data Sheet for this compound is available and has been reviewed.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary materials and equipment within the fume hood.
-
Don the appropriate Personal Protective Equipment as detailed in the table above.
-
-
Weighing and Aliquoting:
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Spill Response Protocol:
-
Evacuation and Notification:
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Notify the laboratory supervisor and the institutional safety office.
-
-
Containment (for small spills):
-
If trained and equipped, and the spill is small, contain the spill using a chemical spill kit.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, surround the spill with absorbent material, working from the outside in.
-
-
Cleanup:
-
Wear appropriate PPE, including a respirator.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution, followed by soap and water.
-
-
Reporting:
-
Complete a spill report form as per institutional guidelines.
-
Visual Workflow Guides
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 8. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
